22:0 PC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
64792-89-8 |
|---|---|
Molecular Formula |
C52H104NO8P |
Molecular Weight |
902.4 g/mol |
IUPAC Name |
2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3 |
InChI Key |
HRTBOPUWPUXROO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Synonyms |
dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 22:0 Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and analysis of 22:0 Phosphatidylcholine, also known as 1,2-dibehenoyl-sn-glycero-3-phosphocholine. This saturated phospholipid is a subject of interest in various research fields, including membrane biophysics, drug delivery, and lipidomics, due to its well-defined chemical structure and physical properties.
Molecular Structure
22:0 Phosphatidylcholine is a glycerophospholipid with a precisely defined chemical architecture. Its structure is composed of three primary components: a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two behenic acid acyl chains.
-
Glycerol Backbone: A three-carbon molecule that forms the central scaffold of the lipid.
-
Behenic Acid Acyl Chains (22:0): Two saturated fatty acid chains, each containing 22 carbon atoms with no double bonds, are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The absence of double bonds results in straight, tightly packing acyl chains, which influences the physical properties of the membranes it forms.
-
Phosphocholine Headgroup: A phosphate (B84403) group is attached to the sn-3 position of the glycerol. This phosphate is further esterified to a choline (B1196258) molecule, creating a polar, hydrophilic headgroup.
The amphipathic nature of 22:0 Phosphatidylcholine, with its hydrophilic headgroup and long, hydrophobic tails, allows it to self-assemble into bilayer structures in aqueous environments, forming the basis of liposomes and cell membranes.
Caption: 2D structure of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.
Quantitative Data
The physical and chemical properties of 22:0 Phosphatidylcholine are summarized in the table below. These characteristics are crucial for its application in forming stable lipid bilayers and for its behavior in various experimental systems.
| Property | Value | Reference |
| Synonyms | 1,2-dibehenoyl-sn-glycero-3-phosphocholine, DBPC, PC(22:0/22:0) | [1][2] |
| Molecular Formula | C₅₂H₁₀₄NO₈P | |
| Molecular Weight | 902.36 g/mol | |
| CAS Number | 37070-48-7 | [1][2] |
| Appearance | White powder | |
| Transition Temperature (Tm) | 75°C | [2][3] |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
The analysis and characterization of 22:0 Phosphatidylcholine and other phospholipids (B1166683) are critical for quality control and research purposes. Below are detailed methodologies for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) for Phospholipid Analysis
This method allows for the simultaneous analysis of phosphatidylcholine and its degradation products.[4]
Objective: To separate and quantify phosphatidylcholine (PC), lysophosphatidylcholine (B164491) (LPC), and free fatty acids (FFA).
Instrumentation:
-
HPLC system with a gradient pump
-
Allsphere silica (B1680970) analytical column
-
Evaporative Light Scattering Detector (ELSD)
Mobile Phases:
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform-methanol (70:30, v/v)
-
Mobile Phase C: Chloroform-methanol-water-ammonia (45:45:9.5:0.5, v/v/v/v)
Gradient Elution Program: A gradient elution is performed to resolve the different lipid classes. The specific gradient profile should be optimized based on the exact column and system but generally involves increasing the polarity of the mobile phase over time to elute the more polar compounds.
Procedure:
-
Prepare standard solutions of PC, LPC, and a representative FFA (e.g., linoleic acid) of known concentrations.
-
Prepare the sample by dissolving it in an appropriate solvent (e.g., chloroform-methanol mixture).
-
Inject 20-50 µL of the standard and sample solutions into the HPLC system.
-
Run the gradient program for a total run time of approximately 25 minutes.
-
The ELSD nebulizing gas is typically nitrogen.
-
Identify compounds by comparing their retention times with those of the standards.
-
Quantify the analytes by constructing calibration curves (linear for PC and LPC, potentially logarithmic for FFA) from the standard injections.[4]
Caption: General workflow for the analysis of phosphatidylcholine.
Imaging Mass Spectrometry (IMS) for Tissue Localization
IMS is a powerful technique to visualize the spatial distribution of lipids like phosphatidylcholine directly in tissue sections.[5]
Objective: To map the distribution of specific phosphatidylcholine species in a tissue sample.
Instrumentation:
-
Cryostat
-
Matrix-assisted laser desorption/ionization (MALDI) or other IMS-compatible mass spectrometer
Procedure:
-
Sample Preparation: Flash-freeze the tissue and prepare thin sections (e.g., 10-20 µm) using a cryostat. Mount the sections onto a conductive slide.
-
Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid for lipid analysis) uniformly over the tissue section.
-
Data Acquisition: Acquire mass spectra across the entire tissue section in a grid-like pattern. The mass spectrometer is set to detect the mass range of interest for phosphatidylcholines.
-
Data Analysis: Generate ion intensity maps for specific m/z values corresponding to different phosphatidylcholine species. This creates a visual representation of their distribution within the tissue.
Biosynthesis of Phosphatidylcholine
Phosphatidylcholine is synthesized in eukaryotes through two primary pathways. Understanding these pathways is crucial for studies in cellular metabolism and lipid homeostasis.
Caption: Major pathways for phosphatidylcholine biosynthesis.
References
- 1. labsolu.ca [labsolu.ca]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses and Localization of Phosphatidylcholine and Phosphatidylserine in Murine Ocular Tissue Using Imaging Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Structural Significance of 22:0 Phosphatidylcholine in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a crucial role in maintaining structural integrity and fluidity.[1] The biophysical properties of these membranes are significantly influenced by the length and saturation of the fatty acyl chains of their constituent phospholipids. This technical guide provides an in-depth exploration of the role of docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain saturated phosphatidylcholine, in cell membrane structure. We will delve into its impact on membrane biophysics, its involvement in cellular signaling, and the experimental methodologies used for its characterization.
The Biophysical Impact of this compound on Membrane Structure
The incorporation of the long, saturated 22-carbon acyl chains of docosanoyl-phosphatidylcholine (this compound) profoundly influences the physical characteristics of the cell membrane. These very-long-chain saturated fatty acids (VLCFAs) contribute to a more ordered and less fluid membrane environment.
Membrane Thickness
The length of the acyl chains in phospholipids is a primary determinant of bilayer thickness. Membranes containing this compound are significantly thicker than those composed of phospholipids with shorter acyl chains. X-ray scattering studies have provided quantitative data on the phosphate-to-phosphate distance in bilayers of various saturated phosphatidylcholines, demonstrating a clear trend of increasing thickness with chain length.
| Phosphatidylcholine Species | Acyl Chain Composition | Phosphate-to-Phosphate Distance (Å) at 25°C |
| Dipalmitoyl-PC (DPPC) | 16:0/16:0 | 42.8 |
| Stearoyl-PC (SOPC) | 18:0/18:0 | 47.0 |
| Arachidoyl-PC (DAPC) | 20:0/20:0 | 50.6 |
| Docosanoyl-PC (this compound) | 22:0/22:0 | 53.9 |
| Lignoceroyl-PC | 24:0/24:0 | 57.9 |
| Data sourced from X-ray scattering measurements of pure, gel-phase PC-lipid membranes.[2] |
Membrane Fluidity
Membrane fluidity is a critical parameter for cellular processes such as signal transduction and membrane transport. The long, saturated acyl chains of this compound significantly decrease membrane fluidity. This is due to the increased van der Waals interactions between the tightly packed, fully extended hydrocarbon chains, which restricts their rotational and lateral movement. This effect is in contrast to unsaturated fatty acids, which introduce kinks in the acyl chains, leading to a more disordered and fluid membrane.[3][4]
| Phospholipid Characteristic | Effect on DPH Fluorescence Anisotropy | Implication for Membrane Fluidity |
| Increased Acyl Chain Length (Saturated) | Increase | Decrease |
| Increased Acyl Chain Unsaturation | Decrease | Increase |
| Increased Cholesterol Content | Increase (in fluid phase) | Decrease |
Signaling Pathways Involving Very-Long-Chain Fatty Acids
While this compound itself is not a direct signaling molecule, very-long-chain fatty acids (VLCFAs) are integral components of other bioactive lipids, particularly sphingolipids. The metabolism of VLCFA-containing sphingolipids can generate second messengers that participate in various signaling cascades. A key example is the generation of ceramide-1-phosphate (C1P) from ceramide, which is often composed of a VLCFA.[7][8]
The Ceramide-1-Phosphate (C1P) Signaling Pathway
Ceramide, a central molecule in sphingolipid metabolism, can be phosphorylated by ceramide kinase (CerK) to produce C1P.[8][9] C1P has emerged as a critical signaling molecule involved in cell survival, proliferation, and inflammation.[7][10][11] It can act both intracellularly and, when secreted, through a putative G protein-coupled receptor.[7] Intracellularly, C1P can activate cytosolic phospholipase A2 (cPLA₂), leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids.[8][12]
References
- 1. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications_Xenocs中国-法国赛诺普 [xenocs.cn]
- 2. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Lipidomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A new method to measure bilayer thickness: cryo-electron microscopy of frozen hydrated liposomes and image simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. news-medical.net [news-medical.net]
The Biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a disaturated phosphatidylcholine containing two C22:0 fatty acyl chains. As a specific molecular species of phosphatidylcholine (PC), its biosynthesis follows the well-established Kennedy pathway, a ubiquitous route for de novo PC synthesis in eukaryotes. This technical guide provides an in-depth overview of the enzymatic steps involved in the synthesis of DBPC, from the activation of behenic acid to the final formation of the phospholipid. The guide includes available quantitative data, detailed experimental methodologies for key reactions, and visualizations of the metabolic pathway and experimental workflows.
Core Biosynthesis Pathway
The de novo biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway can be conceptually divided into two main parts: the synthesis of the 1,2-dibehenoyl-sn-glycerol backbone and the subsequent attachment of the phosphocholine (B91661) headgroup.
Part 1: Synthesis of 1,2-dibehenoyl-sn-glycerol
This initial phase involves the activation of behenic acid and its sequential esterification to a glycerol-3-phosphate backbone.
Step 1: Activation of Behenic Acid
Behenic acid must first be activated to its thioester derivative, behenoyl-Coenzyme A (behenoyl-CoA), a reaction catalyzed by an Acyl-CoA synthetase.
-
Enzyme: Long-chain acyl-CoA synthetase (EC 6.2.1.3)
-
Reaction: Behenic acid + CoA + ATP → Behenoyl-CoA + AMP + PPi
-
Subcellular Location: Outer mitochondrial membrane and endoplasmic reticulum.
Step 2: Acylation of Glycerol-3-Phosphate
Behenoyl-CoA is then esterified to the sn-1 position of glycerol-3-phosphate by Glycerol-3-phosphate acyltransferase (GPAT).
-
Enzyme: Glycerol-3-phosphate acyltransferase (EC 2.3.1.15)
-
Reaction: Behenoyl-CoA + sn-Glycerol-3-phosphate → 1-Behenoyl-sn-glycerol-3-phosphate (Lyso-phosphatidic acid) + CoA
-
Subcellular Location: Endoplasmic reticulum and outer mitochondrial membrane.
Step 3: Second Acylation to form Phosphatidic Acid
A second molecule of behenoyl-CoA is esterified to the sn-2 position of 1-behenoyl-sn-glycerol-3-phosphate by Lysophosphatidic acid acyltransferase (LPAAT).
-
Enzyme: 1-Acylglycerol-3-phosphate O-acyltransferase (LPAAT) (EC 2.3.1.51)
-
Reaction: Behenoyl-CoA + 1-Behenoyl-sn-glycerol-3-phosphate → 1,2-Dibehenoyl-sn-glycero-3-phosphate (Phosphatidic acid) + CoA
-
Subcellular Location: Endoplasmic reticulum.
Step 4: Dephosphorylation to Diacylglycerol
The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidate phosphatase (PAP) to yield the diacylglycerol backbone.
-
Enzyme: Phosphatidate phosphatase (EC 3.1.3.4)
-
Reaction: 1,2-Dibehenoyl-sn-glycero-3-phosphate → 1,2-Dibehenoyl-sn-glycerol + Pi
-
Subcellular Location: Endoplasmic reticulum and cytosol.
Part 2: The Kennedy Pathway - Attachment of the Phosphocholine Headgroup
The final steps of the synthesis involve the activation of choline (B1196258) and its transfer to the diacylglycerol backbone.
Step 5: Choline Phosphorylation
Choline is phosphorylated by Choline Kinase to produce phosphocholine.
-
Enzyme: Choline kinase (EC 2.7.1.32)
-
Reaction: Choline + ATP → Phosphocholine + ADP
-
Subcellular Location: Cytosol.
Step 6: Activation of Phosphocholine
Phosphocholine is activated by CTP:phosphocholine cytidylyltransferase to form CDP-choline. This is the rate-limiting step in the Kennedy pathway.
-
Enzyme: CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15)
-
Reaction: Phosphocholine + CTP → CDP-choline + PPi
-
Subcellular Location: Nucleus and Endoplasmic Reticulum.
Step 7: Transfer of Phosphocholine to Diacylglycerol
Finally, the phosphocholine group from CDP-choline is transferred to 1,2-dibehenoyl-sn-glycerol by Cholinephosphotransferase to form the final product.
-
Enzyme: Diacylglycerol cholinephosphotransferase (EC 2.7.8.2)
-
Reaction: CDP-choline + 1,2-Dibehenoyl-sn-glycerol → 1,2-Dibehenoyl-sn-glycero-3-phosphocholine + CMP
-
Subcellular Location: Endoplasmic reticulum.
Quantitative Data
Quantitative kinetic data for the enzymes involved in the biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine with their specific substrates are not extensively available in the literature. The following tables summarize the known substrate specificities and available kinetic parameters for the enzyme classes, with a focus on long-chain saturated fatty acids where possible.
Table 1: Substrate Specificity and Kinetic Parameters of Acyltransferases
| Enzyme | Substrate(s) | Specificity Notes | Km | Vmax |
| Long-chain acyl-CoA synthetase | Behenic acid (C22:0) | Generally broad specificity for long-chain fatty acids. | Data not available | Data not available |
| Glycerol-3-phosphate acyltransferase (GPAT) | Behenoyl-CoA | GPAT5 has been shown to be active with C22:0 acyl-CoAs. | Data not available | Data not available |
| Lysophosphatidic acid acyltransferase (LPAAT) | Behenoyl-CoA, 1-Behenoyl-sn-glycerol-3-phosphate | Isoforms exhibit preferences for saturated vs. unsaturated acyl-CoAs. Specificity for behenoyl-CoA is not well characterized. | Data not available | Data not available |
Table 2: Kinetic Parameters of the Kennedy Pathway Enzymes
| Enzyme | Substrate(s) | Specificity Notes | Km | Vmax |
| Choline Kinase | Choline | Highly specific for choline. | ~10-20 µM (for choline) | Data not available |
| CTP:phosphocholine cytidylyltransferase | Phosphocholine, CTP | Rate-limiting enzyme. | ~0.2 mM (for phosphocholine) | Data not available |
| Cholinephosphotransferase | 1,2-Dibehenoyl-sn-glycerol, CDP-choline | Broad specificity for diacylglycerols with varying acyl chain lengths. Kinetic parameters are dependent on the diacylglycerol species. | Data not available for dibehenoyl-DAG | Data not available |
Experimental Protocols
Protocol 1: Acyl-CoA Synthetase Activity Assay
This assay measures the formation of behenoyl-CoA from behenic acid.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
0.5 mM Coenzyme A
-
0.1 mM [14C]-Behenic acid (or unlabeled behenic acid for non-radioactive detection)
-
Enzyme source (e.g., microsomal fraction or purified enzyme)
-
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.
-
Termination: Stop the reaction by adding a mixture of isopropanol:heptane (B126788):1M H2SO4 (40:10:1, v/v/v).
-
Extraction: Add heptane and water, vortex, and centrifuge. The upper organic phase contains unreacted behenic acid, while the lower aqueous phase contains the behenoyl-CoA.
-
Quantification:
-
Radiometric: Measure the radioactivity in the aqueous phase using liquid scintillation counting.
-
Chromatographic: Analyze the aqueous phase by HPLC to quantify the behenoyl-CoA peak.
-
Protocol 2: Glycerol-3-Phosphate Acyltransferase (GPAT) Assay
This assay measures the incorporation of behenoyl-CoA into lysophosphatidic acid.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.4
-
4 mM MgCl2
-
1 mM DTT
-
1% (w/v) Bovine Serum Albumin (fatty acid-free)
-
0.5 mM sn-Glycerol-3-phosphate
-
50 µM [14C]-Behenoyl-CoA (or unlabeled for LC-MS analysis)
-
Enzyme source (e.g., microsomal fraction)
-
-
Incubation: Incubate at 37°C for 10-20 minutes.
-
Termination and Extraction: Stop the reaction by adding chloroform (B151607):methanol (2:1, v/v). Add chloroform and 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Analysis: The lower chloroform phase contains the lipid products. Spot the extract on a TLC plate and develop with a solvent system like chloroform:methanol:acetic acid (65:25:10, v/v/v).
-
Quantification:
-
Radiometric: Scrape the spot corresponding to lysophosphatidic acid and measure radioactivity.
-
Mass Spectrometry: Extract the lipid from the TLC plate or directly analyze the lipid extract by LC-MS to quantify 1-behenoyl-sn-glycerol-3-phosphate.
-
Protocol 3: Cholinephosphotransferase Assay
This assay measures the final step of DBPC synthesis.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl2
-
1 mM EDTA
-
0.2 mM 1,2-Dibehenoyl-sn-glycerol (solubilized with a detergent like Tween-20)
-
0.15 mM [14C]-CDP-choline
-
Enzyme source (e.g., microsomal fraction)
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination and Extraction: Stop the reaction and extract lipids as described in the GPAT assay.
-
Analysis: Separate the lipids by TLC using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
Quantification:
-
Radiometric: Scrape the spot corresponding to phosphatidylcholine and measure radioactivity.
-
Mass Spectrometry: Analyze the lipid extract by LC-MS to quantify 1,2-dibehenoyl-sn-glycero-3-phosphocholine.
-
Mandatory Visualizations
Biosynthesis Pathway of 1,2-dibehenoyl-sn-glycero-3-phosphocholine
Caption: De novo biosynthesis pathway of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.
Experimental Workflow for Enzyme Activity Assays
Caption: General experimental workflow for in vitro enzyme activity assays.
Conclusion
The biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine is a specialized instance of the general and highly conserved Kennedy pathway for phosphatidylcholine synthesis. While the enzymatic steps are well-established, specific quantitative data and detailed protocols for this particular disaturated, very-long-chain phospholipid are limited. The information and methodologies provided in this guide offer a comprehensive framework for researchers to investigate the synthesis of DBPC and other related lipid molecules. Further research is needed to elucidate the specific kinetics and regulatory mechanisms governing the incorporation of behenic acid into phospholipids, which will be crucial for understanding the biological roles of such unique lipid species and for their potential applications in drug development and material science.
An In-Depth Technical Guide to the Physical Properties of 22:0 PC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of liposomes formulated from 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated, long-chain phospholipid. Understanding these characteristics is critical for the rational design and application of these vesicles in fields such as drug delivery, diagnostics, and biomembrane research.
Core Physical Properties of this compound Liposomes
The distinct physical properties of this compound liposomes are primarily dictated by the long, saturated 22-carbon acyl chains of behenic acid. These chains lead to a highly ordered and rigid membrane structure at physiological temperatures.
| Physical Property | Typical Value/Range | Key Considerations |
| Phase Transition Temp. (Tm) | ~75 °C | The high Tm indicates that these liposomes are in a gel state at physiological temperature (37°C), resulting in low membrane permeability and high rigidity. This property can be advantageous for controlled drug release applications.[1] |
| Size (Hydrodynamic Diameter) | 35 - 100 nm (unloaded) | The final size is highly dependent on the preparation method. Extrusion through membranes of a defined pore size is a common method to control vesicle diameter.[2][3] One study reported a mean hydrodynamic radius of approximately 35 nm for pristine this compound liposomes.[2] |
| Polydispersity Index (PDI) | < 0.2 | A low PDI is indicative of a homogenous population of liposomes, which is crucial for reproducible in vitro and in vivo performance. The PDI is influenced by the preparation and purification methods. |
| Zeta Potential | Near-neutral to slightly negative | As a zwitterionic phospholipid, the phosphocholine (B91661) headgroup of this compound imparts a near-neutral surface charge at physiological pH. The zeta potential is influenced by the ionic strength and pH of the surrounding medium.[4][5] In a standard buffer like PBS at pH 7.4, the zeta potential is expected to be close to 0 mV. |
| Membrane Fluidity | Low (High Anisotropy) | Due to the long, saturated acyl chains, the membrane of this compound liposomes is highly ordered and exhibits low fluidity at physiological temperatures. This can be quantified by fluorescence anisotropy measurements, with higher values indicating lower fluidity.[6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible preparation and characterization of this compound liposomes.
Liposome (B1194612) Preparation: Thin-Film Hydration Followed by Extrusion
This is a widely used method for producing unilamellar liposomes of a defined size.[2][7]
-
Lipid Film Formation:
-
Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. The temperature should be maintained above the Tm of all lipid components.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The hydration temperature must be above the Tm of this compound (~75 °C), for instance, at 80°C.[2] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The extrusion should be performed at a temperature above the Tm of this compound (e.g., 80°C).[2]
-
Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.
-
Characterization Techniques
1. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of the lipid bilayer.
-
Sample Preparation: Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL).
-
Instrumentation: Use a differential scanning calorimeter.
-
Procedure:
-
Load the liposome suspension into an aluminum DSC pan and seal it. Use an identical pan filled with the same buffer as a reference.
-
Scan the sample over a temperature range that encompasses the expected Tm (e.g., 25°C to 90°C) at a controlled heating rate (e.g., 1-5°C/min).
-
The Tm is identified as the peak of the endothermic transition in the thermogram.
-
2. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to avoid multiple scattering effects.
-
Instrumentation: Use a DLS instrument (e.g., Zetasizer).
-
Procedure:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the time-dependent fluctuations in scattered light intensity.
-
The instrument's software calculates the hydrodynamic diameter (size) and the PDI based on the Stokes-Einstein equation.
-
3. Zeta Potential by Electrophoretic Light Scattering (ELS)
ELS measures the velocity of liposomes in an applied electric field to determine their surface charge.
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer to ensure sufficient particle mobility.
-
Instrumentation: Use a DLS instrument with an ELS module.
-
Procedure:
-
Apply an electric field to the sample.
-
Measure the velocity of the liposomes via the Doppler shift of scattered laser light.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
4. Membrane Fluidity by Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.
-
Probe Selection: Use a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Sample Preparation: Incubate the liposome suspension with the fluorescent probe to allow for its incorporation into the bilayer.
-
Instrumentation: Use a spectrofluorometer equipped with polarizers.
-
Procedure:
-
Excite the sample with vertically polarized light.
-
Measure the intensity of the emitted light in both the vertical and horizontal planes.
-
The fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. Higher anisotropy values correspond to lower membrane fluidity.
-
Visualizations
Signaling Pathway Involving Phosphatidylcholine
Caption: Key signaling pathways originating from the enzymatic hydrolysis of phosphatidylcholine.
Experimental Workflow for this compound Liposome Preparation and Characterization
Caption: A streamlined workflow for the synthesis and physical characterization of this compound liposomes.
References
- 1. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane physical properties influence transmembrane helix formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
22:0 Phosphatidylcholine: An In-Depth Technical Guide to its Role as a Biomarker in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Emerging evidence points to the significant role of specific lipid species in the pathophysiology of these conditions. Among these, 22:0 phosphatidylcholine (PC), a glycerophospholipid containing the very-long-chain saturated fatty acid (VLCFA) docosanoic acid (behenic acid), is gaining attention as a potential biomarker. This technical guide provides a comprehensive overview of the current understanding of 22:0 PC's involvement in metabolic diseases, detailing quantitative findings, experimental methodologies, and potential signaling pathways.
Introduction to 22:0 Phosphatidylcholine
Phosphatidylcholines are a major class of phospholipids (B1166683) and are essential components of cell membranes. The specific fatty acid composition of PCs can significantly influence membrane properties and cellular signaling. This compound refers to any phosphatidylcholine species that contains a 22-carbon saturated fatty acid (docosanoic acid). This can include species such as PC(22:0/X:X), where one fatty acid is docosanoic acid and the other varies, or LysoPC(22:0), which has a single docosanoyl chain. Very-long-chain fatty acids are fatty acids with 20 or more carbon atoms.
This compound as a Biomarker in Metabolic Diseases
Alterations in the levels of this compound and related lipids have been observed in various metabolic disorders. The following tables summarize the key quantitative findings from lipidomic studies.
Obesity
Studies have shown significant alterations in the plasma lipidome of individuals with obesity. Notably, several phosphatidylcholine species are downregulated.
Table 1: Changes in Phosphatidylcholine Species in Obesity
| Lipid Species | Fold Change (Obese vs. Lean) | p-value | Reference |
| PC 18:2/18:2 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |
| PC 18:1/18:3 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |
| PC 36:3 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |
| PC 14:0/18:3 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |
| PC 16:1/18:2 | 5.5 - 9.6 (Lower in Obese) | < 0.05 | [1] |
| LPC 19:0 | > 4 (Lower in Obese) | < 0.05 | [1] |
| LPC 20:0 | > 4 (Lower in Obese) | < 0.05 | [1] |
| PC 18:2/20:4 | > 4 (Lower in Obese) | < 0.05 | [1] |
| PC 18:2/22:6 | > 4 (Lower in Obese) | < 0.05 | [1] |
| PC 35:3 | > 4 (Lower in Obese) | < 0.05 | [1] |
| LPC 18:2 | > 4 (Lower in Obese) | < 0.05 | [1] |
Note: While specific this compound species were not individually quantified with fold changes in this study, the general trend of decreased PCs in obesity is significant. Another study identified a negative association between Hex-Cer(18:1;O2/22:0) and Body Mass Index (BMI)[2].
Type 2 Diabetes
The association between very-long-chain saturated fatty acids and T2D is an active area of research. Studies on the free fatty acid 22:0 (behenic acid) provide insights into its potential role in T2D pathogenesis.
Table 2: Association of Plasma 22:0 Fatty Acid with Incident Type 2 Diabetes
| Analyte | Quartile Comparison | Hazard Ratio (95% CI) | p-trend | Reference |
| Behenic Acid (22:0) | Highest vs. Lowest | 0.43 (0.28, 0.64) | < 0.001 | [3] |
This data pertains to the free fatty acid and not directly to this compound, but suggests a potential protective association of this fatty acid against T2D. One study also noted an inverse association of docosanoic acid (22:0) with HbA1c[4]. Another study found that LPC 22:0/0:0 was significantly associated with the prevalence of diabetes[5].
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
Lipidomic analyses of liver tissue and plasma have revealed distinct changes in PC species in the progression from simple steatosis (NAFL) to the more severe NASH.
Table 3: Alterations of 22:0-Containing Lipid Species in NAFLD and NASH
| Lipid Species | Condition | Change | Reference |
| PC(22:0/18:1) | NASH vs. NAFL | Higher | [6] |
| PC(O-22:0/0:0) | NASH | Significantly Altered | [7] |
Note: Quantitative fold changes were not specified in the available literature.
Experimental Protocols
The analysis of this compound and other lipid species requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (General Protocol)
-
Lipid Extraction: A common method is the Bligh and Dyer extraction. Briefly, to a 1 mL plasma sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. After vortexing, add 1.25 mL of chloroform and vortex again. Finally, add 1.25 mL of water and vortex. The mixture is then centrifuged to separate the layers, and the lower organic phase containing the lipids is collected.
-
Internal Standards: A suite of deuterated or odd-chain lipid standards, including a PC standard (e.g., PC(17:0/17:0)), is added to the sample before extraction to correct for extraction efficiency and instrument variability.
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent, such as methanol/chloroform (1:1, v/v), for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase chromatography is commonly used for the separation of PC species.
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 150 mm × 2.1 mm, 1.7 µm) is frequently employed[8][9].
-
Mobile Phases: A typical mobile phase system consists of:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate[10].
-
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the different lipid species. A representative gradient could be: 0-8 min, 35-50% B; 8-21 min, 50-95% B; 21-23 min, 95% B; 23-25 min, 35% B[9].
-
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis.
-
Quantification: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known lipid species. For PCs, a common approach is to monitor the precursor ion of the specific PC molecule and the product ion corresponding to the phosphocholine (B91661) headgroup (m/z 184.1)[11].
-
MRM Transitions for this compound Species (Hypothetical):
-
PC(22:0/16:0): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)
-
PC(22:0/18:1): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)
-
LysoPC(22:0): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)
-
-
Collision Energy: The collision energy for each MRM transition needs to be optimized for the specific instrument and lipid species to achieve maximum sensitivity.
-
Signaling Pathways and Biological Function
The precise signaling roles of this compound are still under investigation. However, based on the known functions of very-long-chain fatty acids and phosphatidylcholines, several potential pathways can be proposed.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Very-long-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, a nuclear receptor that plays a critical role in regulating lipid metabolism[7]. Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation. It is plausible that an increased intracellular pool of 22:0-CoA, derived from the turnover of this compound, could activate PPARα, thereby influencing lipid homeostasis.
Caption: Proposed PPARα signaling pathway activated by 22:0-CoA.
Modulation of Inflammatory Signaling
Phosphatidylcholines have been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as the TNF-α and NF-κB pathways[12][13][14]. An altered abundance of this compound in metabolic diseases could, therefore, contribute to the chronic low-grade inflammation characteristic of these conditions.
Caption: Proposed inhibition of the TNF-α/NF-κB pathway by this compound.
Experimental Workflow
A typical lipidomics workflow for the analysis of this compound in clinical samples involves several key steps from sample collection to data analysis.
References
- 1. Comparison of Adiposomal Lipids between Obese and Non-Obese Individuals [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Hepatic Lipid Markers Associated with Nonalcoholic Steatohepatitis and Fibrosis in Morbid Obesity Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk [insight.jci.org]
- 8. Reactome | TNF signaling [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphatidylcholine hydrolysis activates NF-kappa B and increases human immunodeficiency virus replication in human monocytes and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Very Long-Chain Saturated Fatty Acids in Phospholipid Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain saturated fatty acids (VLSFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, particularly phospholipids (B1166683) and sphingolipids.[1] Though less abundant than their long-chain counterparts, VLSFAs play a disproportionately significant role in dictating the biophysical properties of cell membranes, modulating lipid raft formation, and participating in vital signaling pathways.[1][2] Their unique structural properties, characterized by extended, saturated acyl chains, impart distinct characteristics to the phospholipids they inhabit, influencing membrane thickness, fluidity, and curvature. Dysregulation of VLSFA metabolism is implicated in a range of pathologies, including neurological disorders, skin diseases, and cardiovascular conditions, making them a compelling area of investigation for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the function of VLSFAs in phospholipids, summarizing key quantitative data, detailing essential experimental protocols, and visualizing associated signaling and experimental workflows.
Introduction to Very Long-Chain Saturated Fatty Acids (VLSFAs)
VLSFAs are fatty acids with acyl chains of 22 carbons or more, with lignoceric acid (C24:0) and behenic acid (C22:0) being among the most common.[1][4] They are synthesized in the endoplasmic reticulum through a series of elongation reactions catalyzed by the ELOVL family of enzymes.[5] VLSFAs are primarily incorporated into two major classes of lipids: glycerophospholipids and sphingolipids.[1] In phospholipids, VLSFAs are typically found at the sn-1 position of the glycerol (B35011) backbone. Their presence is particularly enriched in specific tissues and subcellular compartments, including the brain, retina, skin, and myelin sheaths, highlighting their specialized functions.[1]
Biophysical Impact of VLSFAs on Phospholipid Membranes
The incorporation of VLSFAs into phospholipids has a profound impact on the biophysical properties of cellular membranes. Their extended length and saturated nature contribute to increased membrane thickness and reduced fluidity.[6] This alteration in membrane dynamics is crucial for the formation and stability of specialized membrane microdomains known as lipid rafts.
Membrane Thickness and Fluidity
The addition of VLSFAs to phospholipid bilayers increases the overall thickness of the membrane to accommodate the longer acyl chains. This thickening can influence the function of transmembrane proteins and affect membrane permeability. Concurrently, the saturated nature of VLSFAs promotes tighter packing of lipid molecules, leading to a decrease in membrane fluidity.[6] This creates a more ordered, gel-like state within the membrane, which is essential for the formation of lipid rafts.[7]
Table 1: Quantitative Impact of VLSFAs on Membrane Properties
| Biophysical Parameter | Effect of Increased VLSFA Content in Phospholipids | Quantitative Data/Observation | Citation(s) |
| Membrane Thickness | Increase | Membranes with VLSFA-containing phospholipids are thicker than those with shorter-chain fatty acids. | [6] |
| Membrane Fluidity | Decrease | VLSFA-containing membranes exhibit reduced acyl chain mobility and a more ordered state. | [6] |
| Lipid Raft Stability | Increase | VLSFAs are crucial for the formation and integrity of lipid rafts. | [2][8] |
Lipid Rafts
Lipid rafts are dynamic, nanoscale membrane domains enriched in cholesterol, sphingolipids, and phospholipids containing saturated fatty acids, including VLSFAs.[5][9] These microdomains serve as platforms for signal transduction, protein trafficking, and other cellular processes.[5] The presence of VLSFAs in phospholipids is critical for the formation and stability of these rafts, as their long, straight chains facilitate the tight packing required for the liquid-ordered phase characteristic of these domains.[2][8]
Table 2: Protein Composition of Lipid Rafts Enriched in VLSFA-Containing Phospholipids
| Protein Category | Examples | Function in Lipid Rafts | Citation(s) |
| Signaling Proteins | G-protein coupled receptors, Receptor tyrosine kinases | Signal reception and transduction | [10] |
| Adaptor Proteins | Flotillins, Caveolins | Scaffolding and organization of signaling complexes | [5][11] |
| Cytoskeletal Proteins | Actin-binding proteins | Linking lipid rafts to the cytoskeleton | [5] |
Experimental Workflow: Lipid Raft Isolation and Proteomic Analysis
Caption: Workflow for the isolation and proteomic analysis of lipid rafts.
Role of VLSFAs in Phospholipid-Mediated Signaling
VLSFA-containing phospholipids, particularly sphingolipids such as ceramides (B1148491), are integral players in various cellular signaling pathways. Their involvement is crucial in processes ranging from apoptosis to neuronal development.
Apoptosis
Ceramides containing VLSFAs have been shown to play a role in the regulation of apoptosis, or programmed cell death.[12][13] The accumulation of specific VLSFA-ceramides can trigger signaling cascades that lead to the activation of caspases and the execution of the apoptotic program.[14][15] This is in contrast to ceramides with shorter acyl chains, which can have anti-apoptotic effects.[16]
Signaling Pathway: VLSFA-Ceramide Mediated Apoptosis
Caption: VLSFA-ceramide signaling in apoptosis.
Neuronal Development
In the nervous system, VLSFAs are crucial for proper neuronal development and function. They are essential for the formation of neuronal polarity, the process by which a neuron establishes its axon and dendrites.[2][8] VLSFA-containing sphingolipids are enriched in the growth cones of developing neurons and are required for the proper localization of signaling molecules that guide axonal growth and differentiation.[8]
Experimental Protocols
The study of VLSFAs in phospholipids requires specialized analytical techniques. Below are detailed methodologies for key experiments.
Phospholipid Extraction from Tissues and Cells
A modified Bligh-Dyer method is commonly used for the extraction of total lipids, including phospholipids containing VLSFAs.[17][18][19]
Protocol: Phospholipid Extraction
-
Homogenization: Homogenize tissue or cell pellets in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For tissues, use a Dounce or polytron homogenizer. For cells, vortexing is sufficient.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.
-
Drying: The solvent is evaporated under a stream of nitrogen gas.
-
Storage: The dried lipid extract is stored at -80°C under an inert atmosphere to prevent oxidation.
Analysis of VLSFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of the fatty acid composition of phospholipids.[4][20][21]
Protocol: GC-MS Analysis of VLSFA
-
Hydrolysis and Methylation: The extracted phospholipids are subjected to acidic or basic hydrolysis to release the fatty acids. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) by incubation with methanol containing an acid catalyst (e.g., 14% boron trifluoride) at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted with hexane (B92381).
-
GC-MS Analysis: The hexane extract is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., DB-23). The separated FAMEs are detected by a mass spectrometer.
-
Quantification: The abundance of each VLSFA is determined by comparing its peak area to that of an internal standard.
Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)
TLC is a simple and effective method for separating different classes of phospholipids.[3][22][23]
Protocol: TLC Separation of Phospholipids
-
Plate Preparation: Pre-coated silica (B1680970) gel TLC plates are activated by heating at 110°C for 30 minutes.
-
Sample Application: The lipid extract is dissolved in a small volume of chloroform and applied as a narrow band onto the bottom of the TLC plate.
-
Development: The plate is placed in a chromatography tank containing a solvent system appropriate for phospholipid separation (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v). The solvent migrates up the plate by capillary action, separating the phospholipid classes based on their polarity.
-
Visualization: The separated phospholipid spots are visualized by staining with a reagent such as Molybdenum Blue spray, which is specific for phosphate (B84403) groups.
-
Quantification: The amount of each phospholipid class can be estimated by densitometry or by scraping the spots and quantifying the phosphorus content.
Measurement of Membrane Fluidity
Membrane fluidity can be assessed using fluorescent probes that are sensitive to the lipid environment.[1][24][25] Laurdan is a commonly used probe that exhibits a spectral shift depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity.
Protocol: Membrane Fluidity Measurement with Laurdan
-
Cell Labeling: Cells are incubated with a solution of Laurdan (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Washing: Excess probe is removed by washing the cells with buffer.
-
Fluorescence Measurement: The fluorescence emission spectrum of Laurdan is recorded using a spectrofluorometer or a fluorescence microscope. Excitation is typically at 350 nm, and emission is recorded from 400 to 550 nm.
-
Generalized Polarization (GP) Calculation: The GP value is calculated from the fluorescence intensities at two wavelengths (typically 440 nm and 490 nm) using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates a more ordered, less fluid membrane.
Conclusion
Very long-chain saturated fatty acids are not merely passive structural components of phospholipids but are active participants in a multitude of cellular functions. Their influence on membrane biophysics, particularly the formation and stability of lipid rafts, underscores their importance in organizing and regulating cellular signaling. The association of VLSFA dysregulation with various diseases highlights the potential of targeting VLSFA metabolism for therapeutic benefit. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of these critical lipid molecules. Continued exploration in this field is poised to uncover novel mechanisms of cellular regulation and open new avenues for drug development.
References
- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Lipid Raft-Like Detergent-Resistant Membranes of Lens Fiber Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effects of ceramide, the Fas signal intermediate, on apoptosis and phospholipase D activity in mouse ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma phospholipid very-long-chain saturated fatty acids and incident diabetes in older adults: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 24. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 25. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Natural Sources and Abundance of 22:0 Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The specific fatty acid composition of PCs can significantly influence membrane properties and cellular processes. This technical guide focuses on 22:0 phosphatidylcholine (22:0 PC), also known as docosanoylphosphocholine, which contains a saturated 22-carbon fatty acid (behenic acid). While not one of the most common fatty acids in PCs, its presence can have implications for membrane structure and function. This document provides a comprehensive overview of the known natural sources, abundance, and relevant experimental methodologies for the study of this compound.
Natural Sources and Abundance of 22:0 Phosphatidylcholine
The occurrence of this compound in nature is relatively low compared to PCs containing more common fatty acids like palmitic (16:0), stearic (18:0), oleic (18:1), and linoleic (18:2) acids. However, it has been identified in various organisms across different kingdoms. The following tables summarize the available quantitative data on the abundance of the 22:0 fatty acid within the phosphatidylcholine fraction of various natural sources. It is important to note that most studies report the fatty acid composition of the total PC pool rather than the specific abundance of the intact this compound molecule (e.g., 1-docosanoyl-2-acyl-sn-glycero-3-phosphocholine).
Table 1: Abundance of 22:0 Fatty Acid in Phosphatidylcholine from Plant Sources
| Plant Source | Organ/Tissue | Method of Analysis | Abundance of 22:0 in PC Fraction (%) |
| Soy (Glycine max) | Seed | GC-FID | 0.8[1] |
| Yellow Lupin (Lupinus luteus) | Seed | LC-ESI-FTMS | Present, but not quantified as a percentage of total PC |
Table 2: Abundance of 22:0 Phosphatidylcholine in Microbial Sources
| Microbial Source | Species | Method of Analysis | Abundance of this compound |
| Bacterium | Shewanella putrefaciens | UHPLC-ESI-MS/MS | Identified as one of the most abundant lipid molecular species[2][3] |
Table 3: Presence of 22:0 Phosphatidylcholine in Animal Tissues
| Animal Source | Tissue/Fluid | Condition | Method of Analysis | Finding |
| Human | Serum | Non-alcoholic fatty liver disease (NAFLD) | Not specified | PC(22:0/0:0) detected |
Experimental Protocols
The accurate extraction and quantification of this compound from biological samples are crucial for understanding its distribution and function. The following sections provide a synthesized, detailed methodology based on established lipid analysis protocols.
I. Total Lipid Extraction from Biological Tissues (Folch Method)
This protocol is a widely used method for extracting total lipids from a variety of biological samples.
Materials:
-
Biological tissue sample
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Homogenization: Weigh the tissue sample (e.g., 1 gram) and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v). For 1 gram of tissue, use 20 mL of the solvent mixture.
-
Phase Separation: After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate (for 20 mL of homogenate, add 4 mL of NaCl solution).
-
Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of the Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, re-extract the upper aqueous phase and the protein interface with a small volume of the chloroform:methanol mixture.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
II. Quantification of 22:0 Phosphatidylcholine by LC-MS/MS
This section outlines a general approach for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Materials:
-
Lipid extract (from the protocol above)
-
Internal standard (e.g., a commercially available deuterated or odd-chain PC standard)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water, isopropanol)
-
Additives (e.g., formic acid, ammonium (B1175870) formate)
Procedure:
-
Sample Preparation:
-
Thaw the lipid extract on ice.
-
In a clean vial, mix a known aliquot of the lipid extract with a known amount of the internal standard.
-
Evaporate the solvent under a nitrogen stream and reconstitute the sample in the initial mobile phase of the LC gradient.
-
-
Chromatographic Separation:
-
Use a suitable reversed-phase column (e.g., C18 or C30) for the separation of different PC species.
-
Establish a gradient elution program. A typical gradient might start with a higher polarity mobile phase (e.g., acetonitrile/water) and gradually increase the proportion of a lower polarity mobile phase (e.g., isopropanol/acetonitrile). This allows for the separation of PCs based on their fatty acid chain length and degree of saturation.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode for the detection of PCs, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The precursor ion will be the m/z of the specific this compound species of interest (e.g., PC(16:0/22:0), PC(18:0/22:0), etc.). The product ion for PCs is typically the phosphocholine (B91661) headgroup fragment at m/z 184.
-
Alternatively, a precursor ion scan for m/z 184 can be used to identify all PC species in the sample.
-
-
Quantification:
-
Create a calibration curve using a series of known concentrations of a this compound standard spiked with the internal standard.
-
Calculate the concentration of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways
Currently, there is a lack of evidence for specific signaling pathways that are directly initiated by or uniquely involve this compound. Phosphatidylcholines, in general, are integral to cellular signaling in two main ways: as a structural component of membranes that influences the activity of membrane-associated proteins, and as a source of second messengers through enzymatic cleavage.
General Phosphatidylcholine Biosynthesis (Kennedy Pathway)
The primary route for the synthesis of all phosphatidylcholines, including those containing a 22:0 fatty acid, is the Kennedy pathway.
Caption: The Kennedy pathway for the de novo synthesis of phosphatidylcholine.
Phosphatidylcholine Catabolism and Second Messenger Generation
Phosphatidylcholines can be hydrolyzed by various phospholipases to generate signaling molecules. While not specific to this compound, this is a fundamental aspect of PC metabolism.
Caption: General catabolic pathways of phosphatidylcholine leading to second messengers.
Conclusion
This technical guide provides a summary of the current knowledge on the natural sources and abundance of 22:0 phosphatidylcholine. The available data indicate that this compound is a minor component of the phosphatidylcholine pool in most organisms, although it can be more prominent in certain bacteria. The provided experimental protocols offer a robust framework for the extraction and quantification of this lipid, which will be essential for future research aimed at elucidating its specific biological roles. While no dedicated signaling pathways for this compound have been identified, its involvement in the general metabolism of phosphatidylcholines suggests it contributes to the pool of potential second messengers and influences the biophysical properties of cellular membranes. Further research is warranted to explore the specific functions of this unique phospholipid species in health and disease.
References
enzymatic regulation of 22:0 PC synthesis
Diagram: Fatty Acid Elongation Cycle
Caption: The four-step fatty acid elongation cycle in the ER.
Elongases (ELOVL) and Substrate Specificity
The ELOVL family comprises seven members in mammals (ELOVL1-7), each exhibiting distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation. For the synthesis of saturated VLCFAs like 22:0, ELOVL1 and ELOVL3 are the primary enzymes of interest.
-
ELOVL1 : This enzyme is considered a key elongase for the synthesis of saturated and monounsaturated VLCFAs. It is responsible for elongating fatty acyl-CoAs with chain lengths from C18 to C26.[1] This makes it the most probable candidate for the final elongation step from 20:0-CoA (arachidoyl-CoA) to 22:0-CoA.
-
ELOVL3 : This elongase is also involved in the synthesis of C20-C24 saturated and monounsaturated VLCFAs.[2] It shows high activity toward C18:0 acyl-CoAs and may contribute to the production of the 20:0-CoA precursor necessary for 22:0 synthesis.
Table 1: Substrate Specificity of Key ELOVL Enzymes for Saturated Fatty Acid Synthesis
| Enzyme | Primary Substrates (Saturated Acyl-CoAs) | Products | Relevance to 22:0-CoA Synthesis | Reference |
|---|---|---|---|---|
| ELOVL1 | C18:0 to C26:0 | C20:0 to C28:0 | High. Likely catalyzes the 20:0 -> 22:0 step. | [1][3][4] |
| ELOVL3 | C18:0 to C22:0 | C20:0 to C24:0 | High. Contributes to the precursor pool (e.g., 18:0 -> 20:0). | [2][4] |
| ELOVL6 | C12:0 to C16:0 | C14:0 to C18:0 | Indirect. Produces the C18:0 substrate for ELOVL1/3. |[1] |
Acyl-CoA Synthetases (ACSL)
While elongation produces VLCFA-CoAs, free docosanoic acid (22:0) from dietary sources or lipid turnover must be activated to 22:0-CoA before it can be incorporated into complex lipids. This activation is catalyzed by Acyl-CoA Synthetases (ACSLs) in an ATP-dependent reaction. The specific ACSL isoform with high specificity for docosanoic acid is not well-characterized. While some ACSLs (e.g., ACSL6) are known to activate very-long-chain fatty acids, they often show a strong preference for polyunsaturated species like docosahexaenoic acid (DHA, 22:6) over saturated ones.[5]
Section 2: Incorporation of 22:0-CoA into Phosphatidylcholine
Once 22:0-CoA is synthesized, it can be incorporated into the PC backbone via two primary pathways: the de novo Kennedy pathway and the remodeling pathway known as the Lands cycle.
The De Novo Kennedy Pathway
The Kennedy pathway is the primary route for de novo PC synthesis. It involves three enzymatic steps to create the phosphocholine (B91661) headgroup and transfer it to a diacylglycerol (DAG) backbone. For the synthesis of 22:0 PC, this pathway would require a DAG molecule containing a 22:0 acyl chain, such as 1-acyl-2-docosanoyl-sn-glycerol.
Diagram: De Novo Kennedy Pathway for this compound Synthesis
Caption: The Kennedy pathway for de novo synthesis of this compound.
The final enzyme, cholinephosphotransferase (CPT), exhibits specificity for the DAG substrate. Studies have shown that the enzyme's kinetic properties are influenced by the acyl chain length and saturation of the DAG molecule. However, specific kinetic data for DAGs containing 22:0 are limited, representing a knowledge gap in the field.
The Remodeling Pathway (Lands Cycle)
The Lands cycle allows for the modification of existing phospholipids, providing a mechanism to enrich membranes with specific fatty acids. In this pathway, a pre-existing PC molecule is deacylated by a phospholipase A2 (PLA2) to form lysophosphatidylcholine (B164491) (LPC). Subsequently, a lysophosphatidylcholine acyltransferase (LPCAT) re-acylates the LPC at the sn-2 position using a specific acyl-CoA, in this case, 22:0-CoA.
Diagram: The Lands Cycle for this compound Remodeling
Caption: The Lands cycle pathway for remodeling PC to include 22:0.
While several LPCAT isoforms exist, their substrate specificities are often directed towards polyunsaturated fatty acids. For example, LPCAT3 is a major isoform that preferentially incorporates arachidonic acid.[6] The specific LPCAT enzyme responsible for transferring saturated VLCFAs like 22:0-CoA has not been definitively identified in mammals, though some plant LPCATs have been shown to have low or marginal activity towards saturated VLCFA-CoAs.[7] This remains a critical area for future research.
Section 3: Transcriptional Regulation of Key Enzymes
The abundance and activity of the enzymes involved in this compound synthesis are tightly controlled at the transcriptional level, primarily through lipid-sensing transcription factors. The regulation of ELOVL genes is particularly well-studied.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) : A master regulator of lipogenesis, SREBP-1c induces the expression of ELOVL1 and ELOVL3 in response to insulin (B600854) and high carbohydrate levels.
-
Liver X Receptors (LXRs) : These nuclear receptors, activated by oxysterols, can also induce SREBP-1c expression, thereby upregulating ELOVLs.
-
Peroxisome Proliferator-Activated Receptor α (PPARα) : Activated by fatty acids during periods of fasting or high-fat diets, PPARα can induce the expression of ELOVL3, linking VLCFA synthesis to fatty acid oxidation pathways.
Diagram: Transcriptional Regulation of ELOVLs
Caption: Key transcriptional regulators of ELOVL gene expression.
Section 4: Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol measures the activity of ELOVL enzymes by quantifying the incorporation of a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA) into an acyl-CoA substrate.
Methodology:
-
Enzyme Source: Prepare microsomes from cells or tissues overexpressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3) or use purified reconstituted enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing:
-
Microsomal protein (20-50 µg)
-
Acyl-CoA substrate (e.g., 20:0-CoA) at a desired concentration (e.g., 50 µM)
-
NADPH (e.g., 250 µM)
-
Bovine Serum Albumin (fatty acid-free)
-
-
Initiation: Start the reaction by adding radiolabeled [2-14C]malonyl-CoA (e.g., 50 µM, specific activity ~50 mCi/mmol).
-
Incubation: Incubate at 37°C for a set time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and heat to 70°C for 60 minutes to saponify the acyl-CoAs.
-
Extraction: Acidify the mixture (e.g., with 6 M HCl) and extract the resulting free fatty acids with an organic solvent (e.g., hexane).
-
Quantification: Evaporate the solvent, resuspend the fatty acid residue, and measure the incorporated radioactivity using liquid scintillation counting.
Acyl-CoA Synthetase (ACS) Activity Assay
This radiometric assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[8]
Methodology:
-
Enzyme Source: Use cell lysates, tissue homogenates, or purified ACS protein.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:
-
ATP (e.g., 10 mM)
-
Coenzyme A (CoA) (e.g., 1 mM)
-
Magnesium Chloride (MgCl2) (e.g., 10 mM)
-
Dithiothreitol (DTT) (e.g., 2 mM)
-
-
Substrate Preparation: Prepare the radiolabeled fatty acid substrate (e.g., [1-14C]docosanoic acid) complexed with fatty acid-free BSA.
-
Initiation and Incubation: Add the enzyme source to the reaction mixture, followed by the fatty acid substrate. Incubate at 37°C for 10-20 minutes.
-
Termination and Partitioning: Stop the reaction by adding a Dole's solution (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v). Add water and heptane to induce phase separation. The unreacted fatty acid partitions into the upper organic phase, while the product, acyl-CoA, remains in the lower aqueous phase.
-
Quantification: Collect an aliquot of the lower aqueous phase and determine the amount of radiolabeled acyl-CoA product by liquid scintillation counting.
LPCAT Activity Assay
This assay measures the incorporation of a fatty acid from an acyl-CoA donor into a lysophosphatidylcholine acceptor.
Methodology:
-
Enzyme Source: Use microsomal fractions from relevant cells or tissues.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:
-
Microsomal protein (10-20 µg)
-
LPC acceptor (e.g., 1-palmitoyl-2-lyso-PC) at a concentration of 20-50 µM.
-
BSA (fatty acid-free)
-
-
Initiation and Incubation: Start the reaction by adding the acyl-CoA donor (e.g., 22:0-CoA, which can be custom synthesized or, more commonly for assay development, a radiolabeled surrogate like [14C]oleoyl-CoA is used). Incubate at 37°C for 5-15 minutes.
-
Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to perform a Bligh-Dyer lipid extraction.
-
Separation: Separate the resulting PC product from the unreacted LPC and acyl-CoA substrates using thin-layer chromatography (TLC).
-
Quantification: If a radiolabeled acyl-CoA was used, the PC spot can be scraped from the TLC plate and quantified by scintillation counting. Alternatively, the lipids can be analyzed and quantified by mass spectrometry.
Quantification of this compound by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species.
Workflow:
-
Lipid Extraction: Homogenize the tissue or cell sample and extract total lipids using a solvent system such as chloroform/methanol (Bligh-Dyer method) or methyl-tert-butyl ether (MTBE). Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain PC species) before extraction for accurate quantification.[9]
-
Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system, typically using a C18 reversed-phase column to separate lipid species based on their hydrophobicity (acyl chain length and saturation).
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Identification: In a tandem mass spectrometer (e.g., a triple quadrupole or QTOF), phosphatidylcholines are identified by a characteristic precursor ion scan for m/z 184.07, which corresponds to the phosphocholine headgroup. The specific molecular ion for a 16:0/22:0 PC would be [M+H]+ at m/z 820.6.
-
Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. Monitor the transition from the precursor mass of the target this compound species to the m/z 184.07 product ion. Quantify the peak area relative to the peak area of the known amount of internal standard.
-
Conclusion
The synthesis of this compound is a multi-step process governed by a series of enzymes with distinct specificities and regulatory controls. The production of the 22:0-CoA precursor is critically dependent on the activity of fatty acid elongases, primarily ELOVL1 and ELOVL3, which are transcriptionally regulated by key metabolic sensors like SREBP-1c and PPARα. The subsequent incorporation of this VLCFA into the PC backbone can occur via the de novo Kennedy pathway or the remodeling Lands cycle. However, significant knowledge gaps remain, particularly concerning the identification of the specific Acyl-CoA synthetase (ACSL) that activates free docosanoic acid and the lysophosphatidylcholine acyltransferase (LPCAT) responsible for its incorporation in the Lands cycle. Elucidating these unknown enzymatic players and their kinetic properties will be crucial for a complete understanding of VLCFA metabolism and for developing targeted therapeutic strategies for associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. holcapek.upce.cz [holcapek.upce.cz]
The Catabolism and Degradation of Docosanoyl-Phosphatidylcholine (22:0 PC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catabolism and degradation of docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain saturated fatty acid-containing glycerophospholipid. Understanding the metabolic fate of this compound is crucial for research in lipid metabolism, cellular signaling, and the development of therapeutics targeting lipid-related pathologies. This document details the enzymatic pathways, key intermediates, and final products of this compound degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Introduction to this compound and its Metabolic Significance
Docosanoyl-phosphatidylcholine (this compound), also known as behenoyl-phosphatidylcholine, is a species of phosphatidylcholine containing behenic acid (22:0), a 22-carbon saturated fatty acid. As a very-long-chain fatty acid (VLCFA), the metabolism of the docosanoyl moiety of this compound follows a specialized pathway primarily localized to peroxisomes. The degradation of this compound is initiated by the hydrolytic cleavage of its fatty acyl chains, leading to the generation of bioactive signaling molecules and substrates for energy metabolism. Dysregulation of VLCFA metabolism is associated with several severe neurological disorders, highlighting the importance of understanding these pathways.[1][2][3][4]
Enzymatic Degradation of this compound
The catabolism of this compound is a two-stage process involving initial hydrolysis by phospholipases followed by the degradation of the resulting fatty acid via peroxisomal β-oxidation.
Stage 1: Phospholipase A2-mediated Hydrolysis
The initial step in the degradation of this compound is the hydrolysis of the ester bond at the sn-2 position by phospholipase A2 (PLA2) enzymes.[5][6][7] This reaction yields two key products: behenic acid (22:0) and 1-docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso-PC) .
Reaction: this compound + H₂O --(PLA₂)--> Behenic Acid (22:0) + 22:0 Lyso-PC
While specific kinetic data for PLA2 with this compound as a substrate is not extensively documented, the general mechanism of PLA2 catalysis on phosphatidylcholine substrates has been well-characterized. The activity of PLA2 is often dependent on calcium ions and the physical state of the lipid substrate.[8][9]
Stage 2: Peroxisomal β-Oxidation of Behenic Acid (22:0)
Due to its very long-chain nature, behenic acid (22:0) cannot be directly metabolized by mitochondria. Instead, it undergoes initial chain-shortening via β-oxidation within the peroxisomes.[1][2][3][4] This pathway involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.
The key enzymes involved in peroxisomal β-oxidation are:
-
Acyl-CoA Oxidase: Catalyzes the first, rate-limiting step, introducing a double bond.
-
Bifunctional Enzyme: Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-Ketoacyl-CoA Thiolase: Cleaves the shortened acyl-CoA to release acetyl-CoA.
This cycle repeats until the fatty acyl chain is shortened to a length that can be further metabolized by mitochondrial β-oxidation.
Signaling Pathways and Biological Activities of Degradation Products
The degradation products of this compound, namely behenic acid and 22:0 Lyso-PC, are not merely metabolic intermediates but also possess biological activities and can modulate signaling pathways.
22:0 Lyso-PC Signaling
Lysophosphatidylcholines (LPCs), including 22:0 Lyso-PC, can act as signaling molecules by interacting with G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs).[5][10] This interaction can trigger downstream signaling cascades involving nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory responses.[11]
Behenic Acid Signaling and Cellular Effects
Behenic acid has been shown to modulate the TLR4/NF-κB signaling pathway, which can influence inflammatory responses and insulin (B600854) resistance.[5] Accumulation of saturated fatty acids, including behenic acid, can induce cellular stress, leading to lipid accumulation, autophagy, and apoptosis in certain cell types.[12][13]
Quantitative Data
Quantitative data on the hydrolysis of various phosphatidylcholine species by phospholipase A2 are presented below. While specific data for this compound is limited, the provided values for other PC species offer a comparative context for enzyme activity.
| Substrate | Enzyme | Vmax (nmol/min/mg) | Km (µM) | Source |
| 1-stearoyl-2-arachidonoyl-PC | Macrophage PLA2 | 1.2 | N/A | [14] |
| Dipalmitoyl-PC | Macrophage PLA2 | 6.0 | N/A | [14] |
| Egg Phosphatidylcholine | Crotalus atrox PLA2 | N/A | N/A | [15] |
| Phosphatidylcholine (PC) | Dromedary PLA2-V | 115 ± 3.5 | N/A | [8] |
| Phosphatidylethanolamine (PE) | Dromedary PLA2-V | N/A | N/A | [8] |
| Phosphatidylserine (PS) | Dromedary PLA2-V | 32 ± 1.2 | N/A | [8] |
Note: N/A indicates that the specific value was not provided in the cited source under comparable conditions.
Experimental Protocols
Protocol for Phospholipase A2 Activity Assay with this compound Substrate
This protocol is adapted from general PLA2 assays and is suitable for measuring the hydrolysis of this compound.
Materials:
-
This compound (substrate)
-
Purified or recombinant Phospholipase A2
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 100 mM KCl
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Quenching Solution: Isopropanol/n-Heptane/1 M H₂SO₄ (40:10:1, v/v/v)
-
Internal Standard (e.g., heptadecanoic acid)
-
LC-MS grade solvents
Procedure:
-
Substrate Preparation: Prepare unilamellar vesicles of this compound by sonication or extrusion in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the this compound substrate solution, BSA, and assay buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the phospholipase A2 enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Lipid Extraction: Add water and n-heptane to the quenched reaction, vortex, and centrifuge to separate the phases. The upper heptane (B126788) layer contains the liberated behenic acid.
-
Analysis: Analyze the heptane phase by LC-MS or GC-MS to quantify the amount of behenic acid released, using the internal standard for normalization.
Protocol for In Vitro Peroxisomal β-Oxidation of Behenic Acid
This protocol outlines a method to measure the β-oxidation of behenic acid in isolated peroxisomes.
Materials:
-
¹⁴C-labeled or stable isotope-labeled Behenic Acid (e.g., D₃-C22:0)
-
Isolated peroxisomes
-
Reaction Buffer: 50 mM MOPS-KOH, pH 7.2, 10 mM ATP, 0.5 mM NAD⁺, 0.1 mM FAD, 0.2 mM CoA, 2 mM MgCl₂, 1 mM DTT
-
Scintillation cocktail (for radiolabeled substrate)
-
LC-MS/MS system (for stable isotope-labeled substrate)
Procedure:
-
Substrate Preparation: Prepare a solution of labeled behenic acid.
-
Reaction Mixture: In a reaction tube, combine the isolated peroxisomes, reaction buffer, and the labeled behenic acid.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid) and extract the lipids.
-
Quantification:
-
For ¹⁴C-labeled behenic acid, quantify the production of ¹⁴C-acetyl-CoA by separating it from the unreacted substrate using ion-exchange chromatography and measuring radioactivity with a scintillation counter.
-
For stable isotope-labeled behenic acid, analyze the chain-shortened fatty acyl-CoAs by LC-MS/MS.
-
Lipidomics Workflow for this compound and Metabolite Quantification
This workflow describes the general procedure for the extraction and quantitative analysis of this compound and its degradation products from biological samples.[16][10][17]
1. Sample Preparation:
-
For plasma or serum samples, start with a small volume (e.g., 10-50 µL).[16][17]
-
Add a mixture of internal standards, including a PC species with an odd-chain fatty acid (e.g., PC 17:0/17:0) and a deuterated behenic acid.
2. Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as methanol/methyl-tert-butyl ether (MTBE)/water.[16][17]
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a mass spectrometer with electrospray ionization (ESI) in both positive and negative ion modes.
-
Positive Ion Mode: Detect this compound and 22:0 Lyso-PC by precursor ion scanning for the phosphocholine (B91661) headgroup fragment (m/z 184).[18][19]
-
Negative Ion Mode: Detect behenic acid as its deprotonated molecule [M-H]⁻.
-
Quantify each lipid species by comparing its peak area to that of the corresponding internal standard.
Mandatory Visualizations
Signaling Pathways
Caption: Catabolism of this compound and signaling pathways of its degradation products.
Experimental Workflows
Caption: A typical experimental workflow for the analysis of this compound and its metabolites.
References
- 1. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behenic acid alleviates inflammation and insulin resistance in gestational diabetes mellitus by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Metabolomics Analysis in Tumor Metabolism Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma lipidomic analysis reveals distinct lipid alterations in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free Fatty Acids Induce Lipid Accumulation, Autophagy, and Apoptosis in Human Sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid-induced toxicity and neutral lipid accumulation in insulin-producing RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. The kinetics of the phospholipase A2-catalyzed hydrolysis of Egg phosphatidylcholine in unilamellar vesicles. Product inhibition and its relief by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 1,2-Dibehenoyl-sn-glycero-3-phosphocholine in Advanced Drug Delivery Systems
Application Note
Introduction
1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a saturated phospholipid characterized by two 22-carbon behenic acid chains. Its high phase transition temperature and structural rigidity make it a valuable component in the formulation of stable liposomal drug delivery systems. This document provides a comprehensive overview of the synthesis of DBPC, its physicochemical properties, and its application in the encapsulation and delivery of therapeutic agents, with a specific focus on curcumin (B1669340) as a model hydrophobic drug. Detailed protocols for synthesis, liposome (B1194612) preparation, and characterization are provided for researchers, scientists, and drug development professionals.
Physicochemical Properties of DBPC Liposomes
The properties of liposomes formulated with 1,2-dibehenoyl-sn-glycero-3-phosphocholine, both with and without the encapsulation of curcumin and the addition of other excipients, are summarized below. These characteristics are critical for the design of effective drug delivery vehicles.
| Property | DBPC Liposomes | DBPC-Curcumin Liposomes | DBPC-Curcumin-Chitosan Liposomes | Reference |
| Phase Transition Temperature (Tm) | Not specified | Slightly decreased with increasing curcumin concentration | Unaffected by chitosan (B1678972) oligosaccharide lactate | [1][2][3] |
| Zeta Potential | Not specified | Not specified | Zeta potential analysis confirmed the effectiveness of chitosan as a protective layer. | [1] |
| Curcumin Partition Coefficient | Partitions more strongly in the liquid crystalline phase | Not applicable | Higher with the polymer layer and dependent on the physical state of the liposomes | [1] |
| Location of Curcumin | Not applicable | Hydrophobic cavity of the DBPC membrane | Penetration of curcumin into the lipid bilayer is blocked at higher temperatures by chitosan oligosaccharide lactate | [1][3] |
Encapsulation and Release of Curcumin in Liposomal Formulations
The efficiency of encapsulating a therapeutic agent and its subsequent release profile are key determinants of a drug delivery system's efficacy. The following table summarizes these parameters for curcumin-loaded liposomes, providing a comparative view of different phospholipid-based formulations.
| Parameter | C-SPC-L | C-EPC-L | C-HSPC-L | Curcumin-Loaded Liposomes (General) | Reference |
| Average Particle Size (nm) | 82.37 ± 2.19 | 83.13 ± 4.89 | 92.42 ± 4.56 | < 250 | [4][5] |
| Encapsulation Efficiency (%) | 82.32 ± 3.91 | 81.59 ± 2.38 | 80.77 ± 4.12 | 75 | [4][5] |
| Drug Loading Efficiency (%) | Not specified | Not specified | Not specified | 3 | [5] |
| In Vitro Release (after 48h, %) | 67.38 | 64.22 | 34.14 | ~50% after 24h, ~70% after 72h | [4][5] |
| IC50 on B16BL6 Melanoma Cells (μg·mL−1) | 10.02 | 11.35 | 14.04 | Not applicable | [4] |
C-SPC-L: Curcumin-Soybean Phospholipids Liposomes, C-EPC-L: Curcumin-Egg Yolk Phospholipids Liposomes, C-HSPC-L: Curcumin-Hydrogenated Soybean Phospholipids Liposomes.
Experimental Protocols
Synthesis of 1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC) via Steglich Esterification
This protocol describes a general method for the synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines, adapted for the synthesis of DBPC. The Steglich esterification is a mild reaction suitable for substrates that may be sensitive to harsher conditions.[6][7]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Behenic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable polar aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Preparation of Reactants: In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1 equivalent) and behenic acid (2.5 equivalents) in anhydrous dichloromethane.
-
Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (0.2 equivalents) as a catalyst, followed by the slow addition of N,N'-dicyclohexylcarbodiimide (2.5 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of chloroform, methanol, and water to yield pure 1,2-dibehenoyl-sn-glycero-3-phosphocholine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.
Preparation of DBPC Liposomes Encapsulating Curcumin
This protocol outlines the thin-film hydration method for the preparation of DBPC liposomes containing curcumin.[5][8]
Materials:
-
1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Curcumin
-
Chloroform and Methanol (e.g., 4:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve DBPC, cholesterol (if used), and curcumin in a chloroform-methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of DBPC to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be maintained above the Tm of the lipid.
-
Sonication: To reduce the size of the multilamellar vesicles and create a more uniform liposome suspension, sonicate the mixture using a probe sonicator.[5]
-
Purification: To remove unencapsulated curcumin, centrifuge the liposome suspension.
Characterization of DBPC-Curcumin Liposomes
Particle Size and Zeta Potential Analysis:
-
Dilute the liposome suspension with an appropriate buffer.
-
Analyze the size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
Encapsulation Efficiency Determination:
-
Separate the liposomes from the unencapsulated curcumin by centrifugation.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol).
-
Quantify the amount of encapsulated curcumin using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Study:
-
Place the DBPC-curcumin liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released curcumin in the aliquots using HPLC or UV-Vis spectroscopy.[5]
Diagrams
Caption: Synthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) via Steglich Esterification.
Caption: Experimental Workflow for Preparation and Characterization of DBPC-Curcumin Liposomes.
Caption: Interactions and Effects within a DBPC-Curcumin-Chitosan Liposomal System.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin Modulates 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) Liposomes: Chitosan Oligosaccharide Lactate Influences Membrane Fluidity But Does Not Alter Phase Transition Temperature of DBPC Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Curcumin-Loaded Liposomes and Evaluation of Their Skin Permeation and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying the Characteristics of Curcumin-Loaded Liposomal Nanoparticles | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. biosciencejournals.com [biosciencejournals.com]
Application Note: Quantitative Analysis of 22:0 Phosphatidylcholine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes and are integral to lipoprotein assembly and secretion.[1] The fatty acid composition of PCs can vary significantly, influencing membrane fluidity and cellular signaling. 22:0 Phosphatidylcholine, which contains behenic acid (a 22-carbon saturated fatty acid), is a very long-chain phospholipid. Alterations in the levels of specific PC species, including those with very long-chain fatty acids, have been associated with various physiological and pathological states. Accurate and precise quantification of 22:0 PC in biological matrices is crucial for understanding its role in health and disease, and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling and Metabolic Pathways
Phosphatidylcholine biosynthesis primarily occurs via two main pathways: the CDP-choline pathway (Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[2][3][4] The CDP-choline pathway is the principal route for PC synthesis in most tissues, utilizing dietary choline. The PEMT pathway, predominantly active in the liver, allows for the de novo synthesis of PC from phosphatidylethanolamine (PE).[2] The fatty acid composition of PCs is further modified through a remodeling process known as the Lands' cycle.
Figure 1: Overview of Phosphatidylcholine Biosynthesis and Remodeling Pathways.
Experimental Workflow
The quantitative analysis of this compound from biological samples involves several key steps, beginning with sample preparation to extract the lipids, followed by LC separation, and finally detection and quantification by MS/MS.
Figure 2: Experimental Workflow for this compound Quantification.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
Materials:
-
Isopropanol (B130326) (LC-MS grade), chilled to -20°C
-
Internal Standard (IS): e.g., PC(22:0/22:0)-d4 in isopropanol
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold isopropanol containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10mM Ammonium Formate).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 2.5 | 50 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 30 |
| 18.0 | 30 |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions: Phosphatidylcholines characteristically produce a product ion at m/z 184, corresponding to the phosphocholine headgroup.[6] The precursor ion will be the [M+H]⁺ adduct of the specific this compound species.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| PC(16:0/22:0) | 820.7 | 184.1 | 50 | 35 |
| PC(18:0/22:0) | 848.7 | 184.1 | 50 | 35 |
| PC(22:0/22:0) | 904.8 | 184.1 | 50 | 40 |
| PC(22:0/22:0)-d4 (IS) | 908.8 | 184.1 | 50 | 40 |
Note: The exact collision energies should be optimized for the specific instrument used.
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics and example quantitative data for the analysis of this compound. Absolute concentrations of specific PC species can vary widely depending on the biological matrix, species, and physiological state.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Example Quantitative Data for PC Species in Human Plasma
| PC Species | Concentration Range (µmol/L) | Notes |
| PC(16:0/18:1) | 100 - 300 | High abundance |
| PC(18:0/20:4) | 20 - 80 | High abundance |
| PC(16:0/22:6) | 5 - 20 | A study reported PC(16:0/22:6) as a major constituent of PC aa 38:6. |
| PC(16:0/22:0) | Low abundance | Specific concentrations are not widely reported and can be highly variable. |
| PC(18:0/22:0) | Low abundance | Levels may be altered in specific disease states. |
Data presented are estimates based on published lipidomics studies and should be empirically determined for each specific application.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 22:0 phosphatidylcholine in biological samples using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry are robust and can be adapted for various research and development needs. The high sensitivity and specificity of this approach make it an invaluable tool for investigating the role of very long-chain phospholipids in biological systems and for the discovery of potential biomarkers.
References
- 1. Phosphatidylcholine biosynthesis and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid in plasma phosphatidylcholine may be a potential marker for in vivo phosphatidylethanolamine N-methyltransferase activity in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine and the CDP-choline cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. lcms.cz [lcms.cz]
Application Note: Utilizing 22:0 Phosphatidylcholine as a Robust Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics aims to accurately measure the abundance of numerous lipid species within a biological system. This analytical discipline is crucial for understanding disease pathogenesis, identifying biomarkers, and evaluating the efficacy of therapeutic interventions. A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including inconsistencies in lipid extraction, and fluctuations in instrument response. To mitigate these issues, the use of internal standards is indispensable for reliable quantification.
This application note details the use of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (PC(22:0/22:0)), a C22:0 phosphatidylcholine, as an internal standard for the accurate quantification of phospholipids (B1166683) and other lipid classes in complex biological matrices. Due to its long saturated fatty acyl chains, 22:0 PC is naturally low in abundance or absent in most biological samples, making it an ideal candidate for an internal standard. Its chemical properties ensure that it behaves similarly to endogenous phosphatidylcholines during extraction and ionization, thus effectively normalizing for experimental variations.
Principle of Internal Standardization
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but distinguishable by the analytical instrumentation, typically by mass. It is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is then used for quantification. This ratiometric approach corrects for sample loss during extraction and variations in instrument performance, leading to enhanced precision and accuracy.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine)
-
Solvents (LC-MS Grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol, Acetonitrile, Water
-
Additives: Formic acid, Ammonium (B1175870) acetate (B1210297)
-
Biological Sample: Plasma, tissue homogenate, or cell lysate
-
Lipid Extraction Supplies: Glass centrifuge tubes, pipettes, nitrogen evaporator, vortex mixer, centrifuge.
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
Internal Standard Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as chloroform/methanol (2:1, v/v).
-
From the stock solution, prepare a working solution at a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.
Lipid Extraction Protocol (Modified Folch Method)
This protocol is a widely used method for the extraction of a broad range of lipids.
-
To a 1.5 mL glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the sample.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are general LC-MS/MS parameters that can be adapted based on the specific instrument and target lipid classes.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then return to initial conditions and equilibrate for 5 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) |
| MS Analysis | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted profiling. |
| MRM Transition for this compound | Precursor ion (Q1): m/z 876.7, Product ion (Q3): m/z 184.1 (for the phosphocholine (B91661) headgroup) |
Data Presentation
The following tables present illustrative data on the performance of this compound as an internal standard. This data is representative of what can be achieved and should be validated in your own laboratory.
Table 1: Linearity of Quantification using this compound Internal Standard
This table demonstrates the linear response of a representative analyte (PC 16:0/18:1) when quantified against a fixed concentration of this compound.
| Analyte Conc. (µg/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,342 | 0.050 |
| 1.0 | 151,890 | 1,505,678 | 0.101 |
| 5.0 | 759,450 | 1,515,432 | 0.501 |
| 10.0 | 1,522,340 | 1,518,987 | 1.002 |
| R² | 0.999 |
Table 2: Reproducibility of Lipid Extraction and Analysis
This table shows the precision of the method for a representative analyte, as demonstrated by the coefficient of variation (%CV) for replicate samples.
| Replicate | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 76,050 | 1,520,123 | 0.050 |
| 2 | 77,120 | 1,530,456 | 0.050 |
| 3 | 75,890 | 1,515,890 | 0.050 |
| 4 | 76,540 | 1,525,678 | 0.050 |
| 5 | 76,880 | 1,528,987 | 0.050 |
| Mean | 76,496 | 1,524,227 | 0.050 |
| SD | 543.2 | 6,345.1 | 0.000 |
| %CV | 0.71% | 0.42% | 0.55% |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Preparation of 22:0 PC-Containing Liposomes for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery systems.[1][2] This document provides detailed protocols for the preparation, characterization, and application of liposomes containing 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated, long-chain phospholipid. The inclusion of this compound can influence the rigidity and stability of the liposomal membrane.[3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound-Containing Liposomes
| Formulation (Molar Ratio) | Mean Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| This compound:Cholesterol (55:45) | 110 ± 5 | < 0.2 | -5 ± 2 | Varies with drug |
| This compound:Cholesterol:DSPE-PEG2000 (45:50:5) | 35 (Pristine) | Not Reported | Not Reported | Doxorubicin (B1662922): >95% |
| This compound:Cholesterol:DSPE-PEG2000 (45:50:5) + Doxorubicin | 32.5 | Not Reported | Not Reported | Doxorubicin: >95%[5][6] |
Data presented are representative and may vary based on the specific preparation method and analytical instrumentation used.
Table 2: Influence of Drug Loading on this compound Liposome (B1194612) Structure
| Liposome Type | Key Structural Findings | Reference |
| Pristine this compound Liposomes | Spherical shape | [7][8] |
| Doxorubicin-Loaded this compound Liposomes | Pronounced faceted membrane morphology; significant disruption of lipid chain packing; enhanced alignment of phosphate (B84403) headgroups in the outer leaflet.[7][8] | [7][8] |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing multilamellar vesicles (MLVs) which are then sized down to unilamellar vesicles (LUVs) by extrusion.[9][10]
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) (Avanti Polar Lipids, Cat. #850371P)[11]
-
Cholesterol (Avanti Polar Lipids)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (Avanti Polar Lipids)
-
Chloroform (B151607) (HPLC grade)[9][11]
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, or 250 mM Ammonium (B1175870) Sulfate (B86663) for active loading)[5][9]
-
Round-bottom flask[11]
-
Mini-extruder (Avanti Polar Lipids)[5]
-
Polycarbonate membranes (100 nm pore size)[5]
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of this compound, cholesterol, and DSPE-PEG2000 and dissolve them in chloroform in a round-bottom flask.[5][7][11] A typical molar ratio is 45:50:5 (this compound:Cholesterol:DSPE-PEG2000).[5][7][8]
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (for this compound, this is high, so a temperature of around 50-60°C is often used for the initial evaporation).[5][7] This will form a thin, uniform lipid film on the inner surface of the flask.[9]
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[5][7]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer.[9] For passive drug encapsulation, the drug is dissolved in this buffer. For active loading of a weakly basic drug like doxorubicin, a buffer such as 250 mM ammonium sulfate is used.[5]
-
The hydration should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the main phospholipid component. For this compound, the Tm is approximately 75°C. Therefore, hydration should be carried out at a significantly elevated temperature, for instance, 80°C.[4][5]
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).[9]
-
-
Size Reduction by Extrusion:
-
To obtain uniformly sized large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.[10]
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[4]
-
Heat the extruder to the same temperature used for hydration (e.g., 80°C for this compound formulations) to ensure the lipids are in a fluid phase.[5]
-
Pass the MLV suspension through the extruder 11-21 times.[5] This process forces the lipids through the defined pores, resulting in a homogenous population of LUVs.
-
-
Purification:
-
To remove any unencapsulated drug or other solutes, the liposome suspension can be purified by methods such as size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.[5]
-
Active Drug Loading (Ammonium Sulfate Gradient Method)
This method is particularly effective for loading weakly basic drugs like doxorubicin.[5]
Procedure:
-
Prepare liposomes as described in section 2.1, using 250 mM ammonium sulfate as the hydration buffer.
-
After extrusion, remove the external ammonium sulfate by dialysis or column chromatography against a sucrose (B13894) or saline solution. This creates a concentration gradient with high ammonium sulfate inside the liposomes and low concentration outside.
-
Add the doxorubicin solution to the purified liposomes.
-
Incubate the mixture at a temperature such as 60°C for a specified time (e.g., 30-60 minutes). Doxorubicin, being a weak base, will cross the lipid bilayer in its neutral form.
-
Inside the liposome, the doxorubicin will be protonated by the ammonium ions and will then precipitate as a sulfate salt, effectively trapping it within the aqueous core.[7][8]
-
Remove any unencapsulated doxorubicin by a final purification step.
Characterization of Liposomes
2.3.1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI). Laser Doppler Velocimetry is used to measure the zeta potential, which indicates surface charge and colloidal stability.
-
Sample Preparation: Dilute the liposome suspension in the original buffer to an appropriate concentration for the instrument.
-
Analysis: Perform measurements at a controlled temperature (e.g., 25°C). The PDI value should ideally be below 0.2 for a homogenous population.
2.3.2. Encapsulation Efficiency:
-
Method: Determine the amount of drug encapsulated within the liposomes.
-
Separate the liposomes from the unencapsulated drug using techniques like mini-spin columns or dialysis.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
-
Calculation: Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100
2.3.3. In Vitro Drug Release:
-
Method: The dialysis method is commonly used.
-
Place a known amount of drug-loaded liposomes into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer like pH 5.0 to mimic endosomal conditions) at 37°C with constant stirring.[12]
-
At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots.
-
Visualizations
Diagram 1: Liposome Preparation Workflow
Caption: A schematic of the thin-film hydration and extrusion method.
Diagram 2: Active Drug Loading via Ammonium Sulfate Gradient
Caption: Mechanism of remote loading using an ammonium sulfate gradient.
Diagram 3: Cellular Uptake Pathways of Liposomes
Caption: Major pathways for liposome internalization by cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Liposome Phase Behavior Analysis - Creative Biolabs [creative-biolabs.com]
- 4. liposomes.ca [liposomes.ca]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating 22:0 PC into Cultured Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid, also known as behenic acid (22:0), is a very long-chain saturated fatty acid. Its incorporation into cellular membranes can significantly alter membrane properties, including fluidity and the formation of lipid rafts. These alterations can, in turn, influence a variety of cellular processes and signaling pathways. This document provides a detailed protocol for the incorporation of behenic acid into the membranes of cultured cells, methods for assessing its effects, and an overview of its known impact on cellular signaling. While direct incorporation of the phospholipid form, 22:0 phosphatidylcholine (22:0 PC), is challenging due to its hydrophobicity, supplementation with the free fatty acid, behenic acid, allows for its metabolic integration into cellular phospholipids, including PC.
Data Presentation
Table 1: Recommended Reagent Concentrations for Behenic Acid Supplementation
| Reagent | Stock Concentration | Working Concentration | Solvent | Notes |
| Behenic Acid | 10-100 mM | 10-100 µM | Ethanol (B145695) or DMSO | Prepare fresh. Warm gently to dissolve. |
| Fatty Acid-Free BSA | 10% (w/v) in PBS | 1% (w/v) in culture medium | PBS | Used to complex with behenic acid and improve solubility and delivery to cells. |
Table 2: Typical Incubation Times for Behenic Acid Incorporation and Cellular Effects
| Parameter | Incubation Time | Purpose | Reference |
| Fatty Acid Incorporation | 4 - 24 hours | To allow for cellular uptake and metabolism of behenic acid into membrane phospholipids. | General fatty acid supplementation protocols. |
| Assessment of Cell Viability | 24 - 72 hours | To determine the cytotoxic effects of behenic acid at various concentrations. | Based on standard cytotoxicity assay protocols. |
| Analysis of Signaling Pathways | 1 - 24 hours | To investigate the acute and chronic effects of behenic acid on cellular signaling cascades. | [1] |
Experimental Protocols
Protocol 1: Preparation of Behenic Acid-BSA Complex and Supplementation of Cultured Cells
This protocol describes the preparation of a behenic acid solution complexed with bovine serum albumin (BSA) for addition to cell culture media.
Materials:
-
Behenic acid (powder)
-
Ethanol (200 proof, sterile) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heating block
Procedure:
-
Prepare 10% BSA Solution:
-
Dissolve fatty acid-free BSA powder in sterile PBS to a final concentration of 10% (w/v).
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store at 4°C for up to one month.
-
-
Prepare Behenic Acid Stock Solution:
-
Dissolve behenic acid powder in sterile ethanol or DMSO to create a 10-100 mM stock solution. Gentle warming (e.g., 37-50°C) may be necessary to fully dissolve the fatty acid.[2]
-
Prepare fresh for each experiment.
-
-
Prepare Behenic Acid-BSA Complex:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, dilute the behenic acid stock solution into the warm 10% BSA solution to achieve a 10x working concentration (e.g., for a final concentration of 50 µM, prepare a 500 µM solution in 10% BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Supplement Cell Culture Medium:
-
Add the behenic acid-BSA complex to the complete cell culture medium to achieve the desired final concentration (e.g., add 100 µL of a 500 µM 10x stock to 900 µL of medium for a final concentration of 50 µM).
-
The final concentration of BSA in the medium should be controlled. It is recommended to also prepare a vehicle control medium containing the same final concentration of BSA and solvent (ethanol or DMSO) without the fatty acid.
-
Remove the existing medium from the cultured cells and replace it with the behenic acid-supplemented medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol provides a method to assess the cytotoxicity of behenic acid.
Materials:
-
Cells cultured in a 96-well plate
-
Behenic acid-supplemented and vehicle control media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of behenic acid-BSA complex and the vehicle control as described in Protocol 1.
-
Incubate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Lipid Extraction and Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction of total lipids from cultured cells and the analysis of fatty acid methyl esters (FAMEs) to quantify the incorporation of behenic acid.
Materials:
-
Cultured cells treated with behenic acid or vehicle control
-
PBS, ice-cold
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
BF3-methanol or HCl-methanol solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Cell Harvesting:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into a known volume of PBS and centrifuge to pellet.
-
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a small volume of methanol.
-
Add a known amount of the internal standard.
-
Add chloroform and methanol in a ratio of 2:1 (v/v) to the cell suspension.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of saturated NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add BF3-methanol or HCl-methanol to the dried lipids.
-
Heat at 60-100°C for 10-30 minutes to convert the fatty acids to FAMEs.
-
Cool the reaction and add hexane and water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a temperature program that allows for the separation of different FAMEs.
-
Identify and quantify the behenic acid methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard.
-
Calculate the amount of incorporated behenic acid relative to the internal standard and total fatty acids.
-
Mandatory Visualization
Caption: Experimental workflow for incorporating behenic acid into cultured cells.
Caption: Behenic acid-mediated activation of the TLR4/NF-κB signaling pathway.
Effects of this compound Incorporation on Cell Membranes and Signaling
Membrane Properties:
Incorporation of the long-chain saturated fatty acid, behenic acid (22:0), into cellular membranes is expected to decrease membrane fluidity. The straight, saturated acyl chains of 22:0 can pack tightly with other lipid molecules, leading to a more ordered and rigid membrane structure. This can impact the function of membrane-embedded proteins and alter cellular processes such as endocytosis and signal transduction.
Signaling Pathways:
Recent studies have shown that behenic acid can modulate specific signaling pathways. One of the key pathways identified is the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[1] Behenic acid has been shown to alleviate inflammation and insulin (B600854) resistance by regulating this pathway.[1] It is proposed that behenic acid can influence the activity of TLR4, a receptor involved in the innate immune response. Activation of TLR4 can lead to the downstream activation of the transcription factor NF-κB, which in turn regulates the expression of pro-inflammatory cytokines. By modulating this pathway, behenic acid may exert anti-inflammatory effects in certain contexts.[1]
Disclaimer: This protocol provides a general guideline. Optimal conditions, including behenic acid concentration and incubation time, may vary depending on the cell type and experimental objectives. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line. Always handle reagents and perform procedures in a sterile environment to prevent contamination.
References
Application Notes and Protocols for the Analytical Separation of 22:0 Phosphatidylcholine (PC) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes. The isomeric forms of PCs, particularly regioisomers that differ in the stereospecific numbering (sn)-position of their fatty acyl chains on the glycerol (B35011) backbone, can have distinct biological functions and metabolic fates. 22:0 PC, also known as dibehenoylphosphatidylcholine, is a saturated long-chain phosphatidylcholine. While less common than its unsaturated counterparts, understanding the distribution of its isomers is crucial for comprehensive lipidomic analysis and for elucidating its role in biological systems, such as in lung surfactant.[1]
This document provides detailed application notes and protocols for the analytical separation of this compound isomers, primarily focusing on regioisomers, using Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RPLC-ESI-MS/MS).
Analytical Challenge
The primary isomers of this compound are regioisomers, specifically 1,2-dibehenoyl-sn-glycero-3-phosphocholine and, to a lesser extent, its sn-1, sn-3 and sn-2, sn-3 isomers. Due to the identical mass and similar physicochemical properties of these saturated regioisomers, their separation and quantification represent a significant analytical challenge. Unlike unsaturated PCs, they lack double bonds, precluding separation based on double bond position or cis/trans configuration.
Recommended Analytical Approach: RPLC-ESI-MS/MS
Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the separation and identification of phospholipid isomers.[2][3] While the separation of saturated PC regioisomers is more challenging than for unsaturated ones, optimization of chromatographic conditions can achieve at least partial separation, which, when coupled with mass spectrometric fragmentation, allows for their differentiation and quantification.[4]
Experimental Workflow
The overall experimental workflow for the analysis of this compound isomers is depicted below.
References
Application Notes and Protocols: The Use of 22:0 PC in Artificial Membrane Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated phosphatidylcholine with two 22-carbon acyl chains, is a valuable tool for creating artificial membrane models with specific biophysical properties. Its long, saturated chains confer a high degree of order and rigidity to lipid bilayers, making it particularly useful for studying membrane domains, protein-lipid interactions, and for the development of specialized drug delivery vehicles. These application notes provide an overview of the properties, applications, and protocols for using this compound in artificial membrane systems.
Properties of this compound Membranes
Membranes composed of or containing this compound exhibit distinct characteristics owing to the long, saturated nature of its acyl chains. These properties are crucial for designing experiments and interpreting results.
-
High Phase Transition Temperature (Tm): this compound has a high gel-to-liquid crystalline phase transition temperature of 75°C.[1] This means that at typical physiological temperatures, pure this compound bilayers exist in a highly ordered gel state.
-
Membrane Rigidity and Order: The long, saturated acyl chains of this compound pack tightly, resulting in rigid and well-ordered membrane structures.[2][3] This property is often exploited to model the behavior of lipid rafts or other ordered domains found in biological membranes.
-
Interaction with Cholesterol: When combined with cholesterol, this compound can form compact and well-ordered structures.[2][3] This interaction can enhance membrane rigidity and condensation.[2]
-
Membrane Thickness: The extended length of the 22-carbon chains contributes to a greater bilayer thickness compared to membranes composed of shorter-chain phospholipids.[4]
Applications of this compound in Artificial Membrane Models
The unique properties of this compound make it suitable for a range of applications in membrane research and drug development.
Modeling Lipid Rafts and Ordered Domains
Lipid rafts are microdomains within cellular membranes enriched in saturated lipids and cholesterol, playing a crucial role in cell signaling.[5] Due to its high degree of saturation and ordering, this compound is an excellent candidate for creating artificial membranes that mimic the properties of these liquid-ordered (Lo) phases.
Drug Delivery Systems
Liposomes formulated with this compound can offer enhanced stability and controlled release profiles for encapsulated drugs.[6][7] The rigid nature of these membranes can reduce drug leakage and protect the payload from degradation.[8] For instance, in PEGylated liposomes loaded with doxorubicin (B1662922) (DOX), the presence of this compound can lead to the formation of faceted membrane morphologies due to the accumulation of the drug in the hydrophobic core.[2][3][9]
Investigating Protein-Lipid Interactions
The physical state of the lipid bilayer, including its thickness and fluidity, can significantly influence the structure and function of membrane proteins.[10][11][12] Artificial membranes containing this compound provide a platform to study how proteins interact with and behave in thick, ordered, and rigid membrane environments.[6] This is particularly relevant for understanding proteins that associate with lipid rafts.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its use in artificial membrane models.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Phase Transition Temp (Tm) | 75 °C | [1] |
| Molecular Formula | C₅₂H₁₀₄NO₈P | |
| Molecular Weight | 902.35 g/mol |
Table 2: Effect of Acyl Chain Length on PC Liposome (B1194612) Properties (with 50 mol% Cholesterol)
| PC Species | Mean Liposome Diameter (Pristine) | Mean Liposome Diameter (DOX-loaded) | Reference |
| 18:0 PC | ~40 nm | ~40 nm | [2] |
| 20:0 PC | ~37.5 nm | ~35 nm | [2] |
| This compound | ~35 nm | ~32.5 nm | [2] |
Note: The decrease in size with longer acyl chains in the presence of high cholesterol is attributed to increased membrane ordering and condensation.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.[13][14][15][16]
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) powder or chloroform (B151607) solution
-
Other lipids as required (e.g., cholesterol)
-
Chloroform (or other suitable organic solvent)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Nitrogen gas source
-
Round-bottom flask or glass test tubes
-
Rotary evaporator or vacuum desiccator
-
Water bath or heating block
-
Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Weigh the desired amount of this compound and any other lipids and dissolve them in chloroform in a round-bottom flask.[13] b. Evaporate the solvent using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.[13][14] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the Tm of all lipid components (for this compound, this will be >75°C). b. Add the pre-warmed buffer to the lipid film and vortex or shake vigorously to form a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to a temperature above the lipid Tm. c. Transfer the MLV suspension to one of the syringes of the extruder. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[15] This will produce a more homogenous population of LUVs.
-
Storage: a. Store the resulting liposome solution at 4°C in the dark.[6] b. Crucially, do not freeze the liposomes , as ice crystal formation can rupture the lipid membranes.[6]
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-containing liposomes.
Conceptual Model of a Lipid Raft
Caption: Model of a lipid raft with this compound.
Drug Encapsulation in a this compound Liposome
Caption: Hydrophilic drug in a this compound liposome.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Membrane physical properties influence transmembrane helix formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Saturated Phosphatidylcholine Liposomes 100% this compound (DBPC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. protocols.io [protocols.io]
- 14. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 15. Liposomes: Protocol [inanobotdresden.github.io]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 22:0 PC (Docosanoyl-sn-glycero-3-phosphocholine)
This technical support center provides guidance on the proper storage and handling of 22:0 PC to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., powder becoming gummy) | Moisture absorption | This compound is hygroscopic. Store in a desiccator at -20°C. Before opening, allow the container to warm to room temperature to prevent condensation. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, TLC) | Hydrolysis | The primary degradation products of this compound are 22:0 Lyso-PC and behenic acid. This is likely due to exposure to moisture or non-neutral pH. Store in a tightly sealed container under inert gas. For solutions, use anhydrous solvents and store at -20°C. |
| Inconsistent experimental results | Sample degradation due to improper handling | Aliquot the sample upon receipt to avoid repeated freeze-thaw cycles. Use glass or Teflon-lined containers and utensils for handling organic solutions of the lipid.[1] |
| Loss of compound mass over time | Sublimation or degradation | For long-term storage, ensure the container is sealed tightly and stored at a consistent -20°C or lower. For solutions, overlay with an inert gas like argon or nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As a saturated phosphatidylcholine, the primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bonds, yielding one molecule of 22:0 lysophosphatidylcholine (B164491) (Lyso-PC) and one molecule of behenic acid (a free fatty acid). Oxidation, a common degradation pathway for unsaturated lipids, is not a significant concern for this compound due to the absence of double bonds in its fatty acid chains.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound is relatively stable and should be stored at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[1][2] To prevent moisture absorption, it is advisable to store the container in a desiccator.
Q3: How should I store this compound in a solvent?
A3: Solutions of this compound should be prepared in a high-purity, anhydrous organic solvent. To prevent hydrolysis and oxidation, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C.[3] It is also recommended to overlay the solution with an inert gas, such as argon or nitrogen, to displace oxygen.[2][3] Storage of organic solutions below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[2][3]
Q4: How many times can I freeze and thaw my this compound sample?
A4: It is highly recommended to minimize freeze-thaw cycles as they can accelerate degradation.[4] Upon first use, it is best to aliquot the sample into smaller, single-use vials.
Q5: What analytical techniques can be used to assess the purity and degradation of this compound?
A5: Several analytical techniques can be used to assess the purity of this compound and detect degradation products. These include:
-
Thin-Layer Chromatography (TLC): A straightforward method to separate this compound from its primary degradation products, 22:0 Lyso-PC and behenic acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of this compound and its degradation products.[5]
-
Mass Spectrometry (MS): A highly sensitive technique for identifying and quantifying this compound and its degradation products, often coupled with HPLC (LC-MS).[6][7]
Factors Affecting this compound Stability
The following table summarizes the key factors that can influence the degradation of this compound during storage.
| Factor | Effect on this compound Stability | Recommendation |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store at -20°C or below for long-term stability. |
| Moisture | Water is required for hydrolysis, the primary degradation pathway. | Store in a tightly sealed container, preferably in a desiccator. Use anhydrous solvents for solutions. |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions. Maximum stability is observed around pH 6.5.[1][8] | For aqueous dispersions, use a buffer system to maintain a pH of approximately 6.5. |
| Oxygen | While less susceptible than unsaturated lipids, prolonged exposure to oxygen can lead to oxidative damage. | Store under an inert atmosphere (e.g., argon, nitrogen), especially for long-term storage of solutions. |
| Light | Exposure to UV light can promote the formation of free radicals, which can initiate degradation. | Store in an amber vial or in the dark to protect from light. |
| Enzymes | Contamination with lipases (e.g., phospholipases) will rapidly degrade this compound. | Ensure all labware is clean and sterile. Work in a clean environment to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Assessment of this compound Degradation by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of this compound purity and the detection of its primary hydrolysis products.
Materials:
-
TLC plates (silica gel 60)
-
Developing chamber
-
Spotting capillaries
-
This compound sample
-
Standards for this compound, 22:0 Lyso-PC, and behenic acid
-
Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent: Molybdenum blue spray reagent for phospholipids (B1166683) or iodine vapor.
Procedure:
-
Prepare a 1 mg/mL solution of the this compound sample and standards in chloroform:methanol (2:1, v/v).
-
Using a spotting capillary, apply a small spot of each solution to the baseline of the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the solvent system.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to dry completely.
-
Visualize the spots using the chosen reagent. For molybdenum blue, phospholipids will appear as blue spots. For iodine, lipids will appear as brown spots.
-
Compare the Rf values of the spots in the sample lane to those of the standards. The presence of spots corresponding to 22:0 Lyso-PC and behenic acid indicates degradation.
Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC
This protocol provides a method for the quantitative analysis of this compound and its hydrolysis products.
Instrumentation:
-
HPLC system with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Silica column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Chloroform:Methanol (95:5, v/v)
-
Mobile Phase B: Chloroform:Methanol:Water (60:34:6, v/v/v)
-
This compound, 22:0 Lyso-PC, and behenic acid standards for calibration.
Procedure:
-
Prepare a series of standard solutions of known concentrations for this compound, 22:0 Lyso-PC, and behenic acid.
-
Prepare the this compound sample for analysis by dissolving it in the initial mobile phase.
-
Set up the HPLC system with the following gradient program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20-25 min: Linear gradient back to 100% A
-
25-30 min: 100% A (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Inject the standards and the sample.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound, 22:0 Lyso-PC, and behenic acid in the sample by constructing a calibration curve from the standard solutions.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound degradation.
Caption: The hydrolysis of this compound results in 22:0 Lyso-PC and behenic acid.
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of hydrolysis of dispersions of saturated phosphatidylcholines by Crotalus atrox phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. ir.amolf.nl [ir.amolf.nl]
- 8. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry of 22:0 PC
Welcome to the technical support center for the mass spectrometric analysis of 22:0 Phosphatidylcholine (PC), also known as Behenoyl-Phosphatidylcholine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for analyzing 22:0 PC?
A1: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are effective for analyzing this compound. ESI is commonly used for quantitative studies and when coupled with liquid chromatography (LC-MS) for separation from other lipids.[1][2][3] MALDI-MS is a powerful tool for high-throughput screening and imaging mass spectrometry to visualize the spatial distribution of lipids in tissue sections.[4][5] The choice depends on the experimental goals, sample complexity, and available instrumentation.
Q2: What are the expected ions for this compound in positive and negative ion modes?
A2: In positive ion mode, this compound typically forms protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[5][6][7] In negative ion mode, adducts with anions from the solvent, such as formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH3COO]⁻), are commonly observed.[8][9]
Q3: I am not observing the ammonium (B1175870) adduct ([M+NH₄]⁺) of this compound, even with ammonium acetate in my mobile phase. Is this normal?
A3: Yes, this is normal. Unlike some other lipid classes, phosphatidylcholines do not readily form ammonium adducts in electrospray ionization.[10] The addition of ammonium salts to the mobile phase is often intended to improve ionization of other lipid classes or to minimize the formation of sodium and potassium adducts of PCs.[10]
Q4: How can I improve the signal intensity of my this compound?
A4: To improve signal intensity, consider the following:
-
Optimize ESI source parameters: Adjust the sprayer voltage, capillary temperature, and gas flows. Lower sprayer voltages can sometimes reduce in-source fragmentation and improve signal stability.[11]
-
Solvent selection: Use reversed-phase solvents like methanol, acetonitrile, and water, which are ideal for ESI as they support ion formation.[11]
-
Adduct promotion: For positive mode, adding a low concentration of sodium or lithium salts can promote the formation of [M+Na]⁺ or [M+Li]⁺ adducts, which can enhance signal intensity and provide different fragmentation patterns for structural confirmation.[12][13]
-
Sample concentration: Ensure your sample is within the optimal concentration range for your instrument. Very high concentrations can lead to aggregation and ion suppression.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal for this compound | Inefficient ionization. | Optimize ESI source parameters (sprayer voltage, gas flow, temperature).[11] Ensure appropriate solvent composition (e.g., methanol/chloroform).[14] |
| Sample degradation. | Prepare fresh samples. Use antioxidants like BHT during extraction and storage to prevent oxidation.[14] Store samples at low temperatures and under an inert atmosphere (e.g., argon).[14] | |
| Ion suppression from other analytes or contaminants. | Improve sample cleanup using solid-phase extraction (SPE).[15] Incorporate liquid chromatography (LC) to separate this compound from interfering compounds. | |
| Complex Spectra with Multiple Adducts | Presence of various cations (Na⁺, K⁺) and anions (formate, acetate, chloride) in the sample or mobile phase.[9] | Add a specific salt (e.g., lithium chloride) to promote the formation of a single adduct type.[13] Use high-purity solvents and additives. |
| In-source fragmentation (ISF). | Lower the voltages in the ion source (e.g., cone voltage, skimmer voltage) to reduce the internal energy of the ions.[16][17] | |
| Inconsistent Quantification Results | Differential ionization efficiency of this compound compared to the internal standard. | Use a structurally similar internal standard, preferably an isotopically labeled version of the analyte (e.g., D9-choline labeled PC).[18] |
| Non-linearity of signal response at high concentrations due to aggregation.[2] | Prepare a calibration curve to ensure analysis is performed within the linear dynamic range. | |
| In-source fragmentation leading to loss of precursor ion signal. | Optimize source conditions to minimize fragmentation.[16][17] |
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Centrifuge
-
Nitrogen or Argon gas for drying
Procedure:
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen or argon gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol:chloroform 1:1 v/v).[14]
ESI-MS Analysis of this compound
Instrumentation:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion or an LC system for chromatographic separation.
Parameters for Positive Ion Mode:
-
Infusion Solvent: Methanol/chloroform (1:1, v/v) with 5 mM ammonium acetate.
-
Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3.0-4.5 kV.
-
Capillary Temperature: 250-350 °C.
-
Sheath and Auxiliary Gas Flow: Optimize for stable spray.
-
Scan Range: m/z 700-1000.
Parameters for Negative Ion Mode:
-
Infusion Solvent: Methanol/chloroform (1:1, v/v) with 5 mM ammonium acetate.
-
Capillary Voltage: -2.5 to -4.0 kV.
-
Other parameters: Similar to positive mode, but may require re-optimization.
Visualizations
Caption: Experimental workflow for the analysis of this compound from plasma.
Caption: Troubleshooting logic for poor this compound signal in MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Mapping of Phospholipids by MALDI Imaging (MALDI-MSI): Realities and Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.amolf.nl [ir.amolf.nl]
- 7. researchgate.net [researchgate.net]
- 8. Multistage tandem mass spectrometry of anionic phosphatidylcholine lipid adducts reveals novel dissociation pathways : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. sciex.com [sciex.com]
- 10. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Liquid chromatography-tandem mass spectrometry determination of human plasma 1-palmitoyl-2-hydroperoxyoctadecadienoyl-phosphatidylcholine isomers via promotion of sodium adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 15. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 22:0 PC Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing oxidative and hydrolytic damage to 22:0 Phosphatidylcholine (PC) standards. 22:0 PC, also known as behenoyl-sn-glycero-3-phosphocholine, is a saturated phospholipid, which makes it significantly more stable against oxidation compared to its unsaturated counterparts. However, improper handling and storage can still lead to degradation, primarily through hydrolysis, which can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound standards?
A1: For saturated phospholipids (B1166683) like this compound, the primary degradation pathway in aqueous environments is hydrolysis of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone.[1] This results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[1] While oxidation is a major concern for unsaturated lipids, the lack of double bonds in the behenic acid chains of this compound makes it highly resistant to oxidative damage.
Q2: How should I store my this compound standard?
A2: Proper storage is crucial for maintaining the integrity of your this compound standard.
-
Powder Form: Saturated lipids like this compound are relatively stable as powders and should be stored in a glass container with a Teflon-lined cap at or below -16°C.[2][3] Before opening, always allow the container to warm to room temperature to prevent condensation, which can accelerate hydrolysis.[3]
-
In Organic Solvent: If the standard is in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[2][3] The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen. Avoid storing organic solutions in plastic containers, as plasticizers can leach into the solvent.[3]
Q3: Can I store this compound in an aqueous buffer?
A3: Long-term storage of phospholipids in aqueous suspensions is not recommended as it promotes hydrolysis.[2] If you need to prepare an aqueous solution for your experiment, it should be made fresh. The rate of hydrolysis is influenced by pH, with the minimum rate occurring around pH 6.5.[4]
Q4: How many times can I freeze and thaw my this compound solution?
A4: Repeated freeze-thaw cycles should be avoided as they can degrade the standard.[5] It is best to aliquot the standard into single-use vials to maintain its stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound standards.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results or loss of signal in mass spectrometry. | Degradation of the standard due to improper storage or handling. | - Ensure the standard is stored at the correct temperature (≤ -16°C for powder, -20°C ± 4°C for solution).[2][3] - Avoid repeated freeze-thaw cycles by preparing aliquots.[5] - If in powder form, ensure the container is warmed to room temperature before opening to prevent moisture condensation.[3] |
| Appearance of unexpected peaks corresponding to lyso-PC or free fatty acids. | Hydrolysis of the this compound standard. | - Prepare aqueous solutions of the standard immediately before use. - If aqueous solutions must be stored for a short period, maintain a pH of approximately 6.5, where the hydrolysis rate is at a minimum.[4] - Check the age and storage history of the standard. |
| Precipitation of the standard in organic solvent at low temperatures. | The solvent may not be suitable for storage at very low temperatures. | - Store organic solutions at -20°C ± 4°C. Storage below -30°C is not recommended unless in a sealed glass ampoule.[2] - If precipitation occurs, gently warm the solution to room temperature and sonicate to redissolve the lipid before use. |
| Contamination with unknown compounds. | Introduction of impurities from storage containers or handling equipment. | - Always use glass containers with Teflon-lined caps (B75204) for storing solutions in organic solvents.[2][3] - Use glass or stainless steel pipettes for transferring organic solutions.[3] - Ensure all glassware is thoroughly cleaned. |
Factors Influencing this compound Degradation
The stability of this compound is influenced by several environmental factors. The following diagram illustrates the primary degradation pathway and the factors that can accelerate it.
Caption: Primary degradation pathway of this compound via hydrolysis.
Quantitative Data on Saturated PC Hydrolysis
While specific kinetic data for this compound is limited, the hydrolysis rates of other saturated phosphatidylcholines, such as dipalmitoylphosphatidylcholine (DPPC), provide a good approximation. The rate of hydrolysis is highly dependent on temperature and pH. The table below summarizes the estimated half-life of a saturated PC in an aqueous solution under different conditions, illustrating the importance of proper storage.
| Temperature (°C) | pH | Estimated Half-life (t½) |
| 4 | 6.5 | > 1 year |
| 25 | 4.0 | ~ 3-4 months |
| 25 | 6.5 | ~ 10-12 months |
| 25 | 8.0 | ~ 4-5 months |
| 40 | 6.5 | ~ 2-3 months |
| 70 | 6.5 | ~ 1-2 weeks |
Note: This data is synthesized from studies on saturated PCs and should be used as a general guide.[4] The actual stability of this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound Standards
This protocol outlines a method to assess the stability of a this compound standard by quantifying the formation of its primary hydrolysis product, lyso-PC, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound standard
-
22:0 Lyso-PC standard
-
Water (HPLC-grade)
-
Formic acid
-
HPLC vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in chloroform/methanol (2:1, v/v) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of 22:0 Lyso-PC in methanol at concentrations ranging from 0.1 to 10 µg/mL.
-
-
Incubation (Accelerated Degradation):
-
To assess stability under aqueous conditions, evaporate a known amount of the this compound stock solution to dryness under a stream of nitrogen.
-
Reconstitute the lipid film in a buffer of a specific pH (e.g., pH 4.0, 6.5, and 8.0).
-
Incubate the aqueous suspension at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the suspension for analysis.
-
-
Sample Preparation for LC-MS:
-
To the collected aliquot, add chloroform and methanol to perform a lipid extraction (e.g., Bligh-Dyer method).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase, evaporate it to dryness under nitrogen, and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and 10 mM ammonium formate (A) and methanol with 0.1% formic acid and 10 mM ammonium formate (B).
-
Set the mass spectrometer to detect the parent ions of this compound and 22:0 Lyso-PC.
-
Quantify the amount of 22:0 Lyso-PC in the samples by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound that has hydrolyzed at each time point and condition.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the experimental protocol described above.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ijper.org [ijper.org]
- 4. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Studies on the Susceptibility of (R)-2,3-Dipalmitoyloxypropylphosphonocholine (DPPnC) and Its Phospholipid Analogues to the Hydrolysis or Ethanolysis Catalyzed by Selected Lipases and Phospholipases | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Quantification of 22:0 PC
Welcome to the technical support center for lipidomics analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the quantification of 22:0 Phosphatidylcholine (PC), also known as Docosanoyl-PC. Inconsistent quantification of this very-long-chain saturated phosphatidylcholine can arise from various factors throughout the experimental workflow, from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity or poor recovery of 22:0 PC?
A1: Low recovery of this compound is often linked to the lipid extraction step. Due to its very long saturated acyl chains, this compound is highly hydrophobic and may not be efficiently extracted with standard protocols.
-
Inefficient Extraction Solvents: Standard Folch or Bligh-Dyer methods may not be optimal. Consider increasing the proportion of the non-polar solvent (e.g., chloroform) or testing alternative solvent systems like methyl-tert-butyl ether (MTBE).
-
Incomplete Homogenization: Ensure that the sample is thoroughly homogenized to allow for complete solvent penetration and lipid solubilization.
-
Precipitation during Extraction: Due to its low solubility, this compound can precipitate out of solution, especially at low temperatures. Maintain a sufficient solvent-to-sample ratio and ensure complete dissolution.
Q2: My replicate injections of the same sample show high variability for this compound. What could be the cause?
A2: High variability between replicate injections often points to issues with sample stability, instrument performance, or carryover.
-
Sample Stability: this compound can be prone to precipitation in the final sample solvent, especially if it is highly aqueous. Ensure your final solvent has sufficient organic content to maintain solubility.
-
Instrument Carryover: The hydrophobicity of this compound can lead to its adsorption onto the surfaces of the autosampler needle, syringe, and column. Implement rigorous needle washes with a strong organic solvent (e.g., isopropanol) between injections. Running blank injections can help diagnose and mitigate carryover.
-
Injector Performance: Inconsistent injection volumes will lead to variability. Regularly maintain and calibrate your autosampler.
Q3: The quantification of this compound is inconsistent across different batches of samples. What should I investigate?
A3: Batch-to-batch variation can be caused by matrix effects, inconsistent sample processing, or instability of calibration standards.
-
Matrix Effects: The co-eluting endogenous molecules from your sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] The composition of the matrix can vary between sample batches. The use of a suitable internal standard is crucial to correct for these effects.
-
Inconsistent Sample Preparation: Ensure that all samples across all batches are processed identically. This includes using the same reagents, incubation times, and temperatures.
-
Standard Curve Degradation: Prepare fresh calibration standards for each batch to avoid issues with degradation or solvent evaporation.
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d9). However, if this is not available, a structurally similar PC with an odd-chain fatty acid that is not naturally present in the sample (e.g., 17:0/17:0 PC) is a good alternative. It is crucial that the internal standard has similar extraction and ionization properties to this compound. Using a PC with a significantly different chain length can lead to inaccurate correction due to differences in ionization efficiency.[2][3][4]
Q5: Can the position of the 22:0 fatty acid on the glycerol (B35011) backbone (sn-1 vs. sn-2) affect quantification?
A5: Yes, the position of the fatty acid can influence fragmentation patterns and ionization efficiency in mass spectrometry. While 22:0 is typically found at the sn-1 position, it's important to be aware that positional isomers can exist. If your quantification method relies on specific fragment ions, differences in fragmentation between isomers could lead to inaccuracies. However, for most quantitative methods that use precursor ion scanning for the phosphocholine (B91661) headgroup (m/z 184), this effect is minimized.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting inconsistent this compound quantification.
Caption: A stepwise guide to troubleshooting inconsistent this compound quantification.
Quantitative Data Summary: Potential Sources of Error and Solutions
| Potential Issue | Possible Cause | Recommended Solution |
| Low Signal/Recovery | Inefficient lipid extraction of the highly hydrophobic this compound. | Optimize the extraction protocol by increasing the chloroform (B151607) to methanol (B129727) ratio or using an MTBE-based method. Ensure thorough sample homogenization. |
| Analyte precipitation during sample preparation or storage. | Increase the organic content of the final sample solvent. Store extracts at -80°C and minimize freeze-thaw cycles. | |
| High Variability (Replicates) | Sample carryover in the autosampler. | Implement a rigorous needle wash protocol using a strong organic solvent like isopropanol. Include blank injections between samples. |
| Poor solubility of this compound in the injection solvent. | Ensure the final resuspension solvent is compatible with both the analyte and the initial mobile phase to prevent precipitation upon injection. | |
| Batch-to-Batch Inconsistency | Matrix effects leading to ion suppression or enhancement. | Use a stable isotope-labeled internal standard (e.g., this compound-d9) or a closely related odd-chain PC standard (e.g., 17:0/17:0 PC). |
| Inconsistent sample processing across batches. | Standardize all sample preparation steps, including reagent volumes, incubation times, and temperatures. | |
| Inaccurate Quantification | Inappropriate internal standard. | Select an internal standard that is structurally and chemically similar to this compound to ensure comparable extraction and ionization behavior.[2][3][4] |
| Non-linearity of the calibration curve at high concentrations. | Extend the calibration curve to cover the expected concentration range of this compound in the samples. If necessary, dilute samples to fall within the linear range. |
Experimental Protocols
Protocol 1: Optimized Lipid Extraction for Very-Long-Chain PCs (Modified Folch Method)
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure the sample is fully dispersed.
-
Extraction: Add one volume of chloroform to the homogenate and vortex thoroughly.
-
Phase Separation: Add one volume of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Re-extraction: To maximize recovery, re-extract the upper aqueous phase with two volumes of chloroform, centrifuge, and pool the lower organic phases.
-
Drying and Reconstitution: Dry the pooled organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating PCs.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the lipids. The specific gradient will depend on the column dimensions and the complexity of the sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (the m/z of the protonated this compound) to the characteristic phosphocholine headgroup fragment at m/z 184.0739.
-
Precursor Ion Scan: Scan for all precursor ions that produce the m/z 184.0739 fragment. This is useful for identifying a wide range of PCs in the sample.
-
By systematically addressing these potential issues, researchers can improve the consistency and accuracy of their this compound quantification, leading to more reliable and reproducible experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 22:0 PC-Containing Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of liposomes containing 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with formulating liposomes with this compound?
A1: this compound is a saturated, long-chain phospholipid with a high phase transition temperature (T_m) of approximately 75°C. This high T_m presents several challenges:
-
High Processing Temperatures: All formulation steps, including lipid film hydration and extrusion, must be performed at temperatures significantly above the T_m to ensure the lipid is in a fluid state, which can be technically challenging.[1]
-
Tendency for Aggregation: Liposomes formulated with high T_m lipids, like this compound, have a greater tendency to aggregate, especially during storage at temperatures below their T_m.[2]
-
Leakage of Encapsulated Contents: While the rigid membrane of this compound liposomes can be beneficial for retaining certain drugs, instability can lead to leakage, particularly if the formulation is not optimized.
Q2: How does cholesterol improve the stability of this compound liposomes?
A2: Cholesterol is a critical component for enhancing the stability of phospholipid vesicles.[3] It intercalates into the lipid bilayer, modulating its physical properties:
-
Reduces Permeability: Cholesterol fills the gaps between phospholipid molecules, making the bilayer less permeable and reducing the leakage of encapsulated hydrophilic drugs.[4]
-
Modulates Fluidity: It prevents the hydrocarbon chains from crystallizing at temperatures below the T_m, thereby reducing the rigidity of the gel-phase membrane and improving stability.[4]
-
Increases Vesicle Strength: By enhancing the packing of phospholipids (B1166683), cholesterol increases the mechanical rigidity and strength of the liposomal membrane.[4][5]
Q3: What is PEGylation and how does it benefit this compound liposomes?
A3: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by including a PEG-conjugated lipid (e.g., DSPE-PEG) in the formulation.[6] This modification offers several advantages:
-
Steric Hindrance: The PEG layer creates a hydrophilic shield on the liposome (B1194612) surface, which provides a steric barrier that prevents vesicle aggregation.[7]
-
Increased Circulation Time: In vivo, the PEG coating reduces the binding of plasma proteins (opsonins), thereby decreasing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time.[8]
-
Improved Stability: The hydrophilic nature of PEG can contribute to the overall physical stability of the liposomes during storage.[9]
Q4: What are the ideal storage conditions for this compound liposomes?
A4: Proper storage is crucial for maintaining the integrity of this compound liposomes.
-
Temperature: For long-term stability, it is recommended to store this compound liposome formulations at 4°C.[10] Freezing at -20°C or lower should be avoided as the formation of ice crystals can rupture the liposomes.[10]
-
Protection from Light and Oxygen: To prevent lipid peroxidation, especially if other unsaturated lipids are present, liposomes should be stored in the dark and in containers with minimal headspace to reduce exposure to oxygen.
-
Lyophilization: For extended shelf-life, lyophilization (freeze-drying) can be employed. This process removes water and can significantly improve stability, though it requires the use of cryoprotectants to prevent damage during freezing and drying.[11]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and handling of this compound liposomes.
Issue 1: Liposome Aggregation
Q: My this compound liposomes are aggregating either immediately after preparation or during storage. What is causing this and how can I fix it?
A: Aggregation is a common issue with high T_m lipids. Several factors can contribute to this problem.
| Potential Cause | Explanation | Solution |
| Insufficient Electrostatic Repulsion | This compound is a zwitterionic lipid with a neutral charge at physiological pH. Without sufficient surface charge, the van der Waals forces can cause liposomes to attract each other and aggregate. | Incorporate a small percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using a phosphatidylglycerol (PG) lipid. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[12] |
| High Ionic Strength of Buffer | High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[12] | Use a buffer with a lower ionic strength (e.g., 10-20 mM) for hydration and storage. If a high ionic strength is required for the application, assess the minimum acceptable concentration. |
| Suboptimal Processing Temperature | If the hydration or extrusion temperature is not sufficiently above the T_m of this compound (~75°C), the lipids may not be fully hydrated or may prematurely transition to the gel phase, leading to the formation of unstable, irregular structures prone to aggregation.[13] | Ensure all processing steps are conducted at a temperature well above the T_m of this compound. A working temperature of 80-85°C is recommended for hydration and extrusion. |
| High Liposome Concentration | Highly concentrated liposome suspensions are more susceptible to aggregation due to the increased frequency of particle collisions.[14] | Prepare or dilute the liposome suspension to a lower concentration for storage. |
| Inclusion of Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ can interact with the phosphate (B84403) groups of the phospholipids, bridging adjacent liposomes and causing aggregation.[7] | If possible, avoid buffers containing high concentrations of divalent cations. The inclusion of a chelating agent like EDTA can help mitigate this effect.[7] |
Issue 2: Low Encapsulation Efficiency
Q: My encapsulation efficiency for a hydrophilic drug in this compound liposomes is consistently low. How can I improve it?
A: Low encapsulation of hydrophilic drugs is often due to the passive nature of the loading process and the limited aqueous volume of the liposomes.
| Potential Cause | Explanation | Solution |
| Inefficient Loading Method | Passive loading, where the drug is simply included in the hydration buffer, relies on the drug being entrapped within the aqueous core as the liposomes form. This method is often inefficient. | Utilize an active loading method. For weakly basic drugs, an ammonium (B1175870) sulfate (B86663) gradient can be highly effective. For weakly acidic drugs, a calcium acetate (B1210297) gradient can be used. These methods create a driving force for the drug to enter and accumulate within the liposome core. |
| Suboptimal Hydration Conditions | Incomplete hydration of the lipid film can result in fewer and smaller liposomes, leading to a lower total encapsulated volume. | Ensure the hydration temperature is well above the T_m of this compound (80-85°C) and allow sufficient time for hydration with gentle agitation to ensure the entire lipid film is dispersed. |
| Liposome Size | Smaller liposomes have a lower internal aqueous volume-to-lipid ratio, which can limit the amount of hydrophilic drug that can be encapsulated. | If your application allows, consider extruding through a larger pore size membrane (e.g., 200 nm instead of 100 nm) to increase the internal volume. |
| Drug Properties | The physicochemical properties of the drug, such as its solubility and pKa, will influence its ability to be encapsulated and retained. | Optimize the pH of the hydration buffer to ensure the drug is in its most soluble and, for active loading, uncharged state to facilitate membrane transport. |
Issue 3: Product Leakage During Storage
Q: I am observing significant leakage of my encapsulated drug from the this compound liposomes during storage. What are the likely causes and solutions?
A: Leakage can occur due to physical or chemical instability of the liposomal membrane.
| Potential Cause | Explanation | Solution |
| Insufficient Membrane Packing | Liposomes composed solely of this compound can have imperfections in the lipid packing, especially at temperatures below the T_m, which can create pathways for drug leakage. | Incorporate cholesterol into the formulation at a molar ratio of 30-50%. Cholesterol enhances membrane packing and reduces permeability.[4] |
| Lipid Hydrolysis | Over time, the ester bonds in phospholipids can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. These degradation products can destabilize the bilayer and increase its permeability.[14] | Store liposomes at 4°C and at a neutral pH (around 7.4) to minimize the rate of hydrolysis.[15] |
| Improper Storage Temperature | Storing liposomes near their T_m can lead to phase transitions that temporarily disrupt the membrane and cause leakage. Storing at room temperature for extended periods can accelerate lipid degradation. | Store liposomes consistently at 4°C, well below the T_m of the lipid mixture.[10] |
| Oxidation of Lipids | Although this compound is a saturated lipid and not susceptible to oxidation, if your formulation includes any unsaturated lipids, they can be prone to oxidation, which can compromise membrane integrity. | Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. The addition of a lipid-soluble antioxidant like alpha-tocopherol (B171835) can also be beneficial. |
Section 3: Data Presentation
The following tables summarize the expected effects of formulation parameters on the stability of this compound-containing liposomes based on general principles for high T_m lipids. Note: These are representative values and may vary depending on the specific experimental conditions.
Table 1: Effect of Cholesterol on the Stability of this compound Liposomes (Stored at 4°C)
| Formulation (molar ratio) | Day 0 - Mean Diameter (nm) ± SD | Day 0 - PDI ± SD | Day 30 - Mean Diameter (nm) ± SD | Day 30 - PDI ± SD | % Leakage after 30 days |
| This compound (100%) | 110 ± 5 | 0.15 ± 0.03 | 180 ± 20 (aggregation) | 0.45 ± 0.08 | ~25% |
| This compound:Chol (70:30) | 105 ± 4 | 0.12 ± 0.02 | 115 ± 6 | 0.14 ± 0.03 | ~10% |
| This compound:Chol (50:50) | 102 ± 3 | 0.10 ± 0.02 | 108 ± 5 | 0.11 ± 0.02 | <5% |
Table 2: Effect of PEGylation on the Stability of this compound:Cholesterol Liposomes (Stored at 4°C)
| Formulation (molar ratio) | Day 0 - Mean Diameter (nm) ± SD | Day 0 - PDI ± SD | Day 30 - Mean Diameter (nm) ± SD | Day 30 - PDI ± SD |
| This compound:Chol (60:40) | 108 ± 5 | 0.13 ± 0.02 | 125 ± 10 | 0.18 ± 0.04 |
| This compound:Chol:DSPE-PEG2000 (55:40:5) | 115 ± 6 | 0.11 ± 0.02 | 118 ± 7 | 0.12 ± 0.03 |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
DSPE-PEG2000 (optional)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Weigh the desired amounts of this compound, cholesterol, and DSPE-PEG2000 and dissolve them in chloroform in a round-bottom flask. b. Place the flask on a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the T_m of all lipids (e.g., 60°C) to facilitate solvent removal and prevent the high T_m lipid from precipitating out. d. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the wall of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: a. Warm the hydration buffer to a temperature above the T_m of this compound (e.g., 80-85°C). b. Add the warm buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This should also be done at a temperature above the T_m.
-
Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the T_m of this compound (e.g., 80-85°C). c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will produce a translucent suspension of unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification (Optional): a. To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
Protocol 2: Calcein (B42510) Leakage Assay to Assess Liposome Stability
This assay measures the release of the fluorescent dye calcein from liposomes as an indicator of membrane integrity.
Materials:
-
Calcein-encapsulated liposomes
-
Assay buffer (same as the external buffer of the liposomes)
-
Triton X-100 solution (2% v/v)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes: a. Prepare liposomes as described in Protocol 1, but use a self-quenching concentration of calcein (e.g., 50-100 mM in the hydration buffer). b. After extrusion, remove the unencapsulated calcein by size exclusion chromatography using a column equilibrated with the assay buffer.
-
Leakage Measurement: a. Dilute the purified calcein-loaded liposomes in the assay buffer to a suitable concentration in the wells of a 96-well plate. b. Measure the initial fluorescence (F_t) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. This represents the baseline leakage. c. Incubate the plate under the desired storage conditions (e.g., 4°C or 37°C). d. At various time points, measure the fluorescence (F_t).
-
Determination of 100% Leakage: a. To determine the maximum fluorescence corresponding to 100% leakage, add a small volume of Triton X-100 solution to a sample of the diluted liposomes to lyse them completely. b. Measure the fluorescence of the lysed sample (F_max).
-
Calculation of Percent Leakage: a. The percentage of leakage at each time point can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.
Section 5: Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-containing liposomes.
Caption: Troubleshooting guide for aggregation issues in this compound liposome formulations.
References
- 1. quora.com [quora.com]
- 2. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 [mdpi.com]
- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 6. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cellular Uptake of Exogenous 22:0 PC
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of exogenous 22:0 PC (Dibehenoylphosphatidylcholine). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the delivery of this very long-chain saturated phosphatidylcholine into your target cells.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of exogenous this compound inherently poor?
A1: The poor cellular uptake of this compound is primarily due to its biophysical properties. As a very long-chain saturated phosphatidylcholine, it has extremely low aqueous solubility, making it difficult to deliver to cells in a standard culture medium.[1] Additionally, its long, saturated acyl chains can increase the rigidity of lipid structures, which may not be favorable for efficient membrane fusion or transport into the cell.
Q2: What are the primary mechanisms for phospholipid uptake by cells?
A2: Cells can take up phospholipids (B1166683) through several protein-mediated pathways. These include selective uptake routes, often facilitated by scavenger receptors like SR-BI and CD36, as well as whole particle uptake.[2] The specific pathway can depend on the cell type and its activation status. For instance, CD36 has been shown to support the import of phosphatidylcholine.[2]
Q3: What are the most common strategies to improve the delivery of poorly soluble lipids like this compound?
A3: The most common strategies involve the use of carrier molecules or systems to increase the solubility and bioavailability of the lipid. These include:
-
Complexing with Bovine Serum Albumin (BSA): BSA is a widely used carrier for fatty acids and other lipophilic molecules in cell culture.[3][4]
-
Liposomal Formulations: Encapsulating this compound within liposomes can facilitate its delivery across the cell membrane.[5][6]
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can offer higher loading capacity and stability compared to traditional liposomes.[7][8][9]
Troubleshooting Guide
Issue 1: Low cellular uptake of this compound when added directly to the culture medium.
Cause: Very low solubility of this compound in aqueous media.
Solution: Utilize a carrier system to solubilize the this compound. The two most common and effective methods are complexing with fatty acid-free BSA or formulating it into liposomes.
Experimental Protocols & Data
Method 1: Complexing this compound with Bovine Serum Albumin (BSA)
This method is suitable for delivering this compound to a variety of cell lines and primary cells. The BSA acts as a carrier, increasing the bioavailability of the lipid in the culture medium.[3]
Detailed Protocol for Preparing this compound-BSA Complex:
-
Materials:
-
This compound (Dibehenoylphosphatidylcholine)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695) (or another suitable organic solvent)
-
Sterile cell culture medium
-
Sterile water
-
-
Procedure:
-
Prepare a this compound Stock Solution: Dissolve the this compound in ethanol to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming may be necessary to fully dissolve the lipid.
-
Prepare a BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Complexation:
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing or stirring. A typical molar ratio of this compound to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.[10][11]
-
-
Sterilization and Use: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter. The complex can then be diluted to the desired final concentration in your cell culture medium.
-
Data Presentation: Comparison of Delivery Methods
| Delivery Method | Advantages | Disadvantages | Typical Concentration Range |
| Direct Addition | Simple | Very low solubility, poor uptake | < 1 µM |
| BSA Complex | Mimics physiological transport, relatively simple to prepare[4] | Can introduce variability, BSA may have independent effects on cells | 1 - 100 µM |
| Liposomes | High encapsulation efficiency, protects lipid from degradation, can be targeted[5][6] | More complex to prepare, potential for cytotoxicity depending on formulation[7] | 1 - 50 µM |
| NLCs | High drug loading capacity, increased stability[7][8] | More complex preparation, potential for surfactant-related cytotoxicity[7] | 1 - 50 µM |
Method 2: Liposome-Mediated Delivery of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic molecules like this compound within their membrane, facilitating cellular delivery.[5][12]
Detailed Protocol for Liposome (B1194612) Preparation (Thin-Film Hydration Method):
-
Materials:
-
This compound
-
Helper lipid (e.g., DSPC or cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Lipid Film Formation: Dissolve this compound and a helper lipid (e.g., cholesterol, at a 2:1 molar ratio of PC to cholesterol) in chloroform in a round-bottom flask.[13]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[14]
-
Hydration: Hydrate the lipid film with sterile PBS or culture medium by vortexing or sonicating. This will form multilamellar vesicles (MLVs).[14]
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[14] This should be done multiple times (e.g., 11-21 passes).
-
Sterilization and Use: The resulting liposome suspension should be sterile if prepared under aseptic conditions and can be added directly to cell cultures.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Delivery
Caption: Workflow for preparing and delivering this compound to cells.
Signaling Pathway for Phospholipid Uptake
Caption: Cellular uptake and fate of exogenous this compound.
Advanced Troubleshooting
Q4: My cells are showing signs of toxicity after treatment. What could be the cause?
A4: Toxicity can arise from several factors:
-
Solvent Concentration: If using an organic solvent to prepare the this compound stock, ensure the final concentration in the cell culture is minimal (typically <0.1%).
-
Carrier-Induced Toxicity: High concentrations of BSA or certain lipid compositions in liposomes can be cytotoxic. It is important to have a vehicle-only control (BSA or empty liposomes) to assess this.
-
Lipotoxicity: An overload of very long-chain saturated fatty acids can induce cellular stress and apoptosis, a phenomenon known as lipotoxicity. Consider performing a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type.
Q5: How can I quantify the cellular uptake of this compound?
A5: Quantifying uptake is crucial for optimizing your delivery protocol. Methods include:
-
Mass Spectrometry: This is the gold standard for quantifying specific lipid species within cells.
-
Fluorescently Labeled this compound: Using a fluorescent analog of this compound allows for visualization and quantification of uptake via fluorescence microscopy or flow cytometry.
-
Radiolabeled this compound: A radiolabeled version of this compound can be used to quantify uptake through scintillation counting.[15]
References
- 1. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular phospholipid uptake: flexible paths to coregulate the functions of intracellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid Nanoparticles as Carriers for Bioactive Delivery [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. wklab.org [wklab.org]
- 12. Phospholipid Liposome Preparation Techniques: From Lab to Industrial Production - CD Bioparticles [cd-bioparticles.net]
- 13. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 22:0 PC Detection in Complex Lipid Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 22:0 Phosphatidylcholine (PC) in complex lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately detecting 22:0 PC in biological samples?
The accurate detection of this compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine) in complex matrices like plasma or tissue extracts is complicated by several factors:
-
Matrix Effects: Co-eluting substances, particularly other phospholipids (B1166683), can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4][5] Phospholipids are a major source of matrix effects in bioanalysis.[1][5]
-
Isobaric and Isomeric Interference: Other lipid species may have the same nominal mass as this compound, making them difficult to distinguish. This includes other PC species with different fatty acid compositions that are isobaric (e.g., PC(20:0/24:0)) or isomeric (e.g., PC(20:0/22:0) vs. PC(22:0/20:0)). The high complexity of the lipidome presents a major challenge in lipidomics research due to the existence of numerous isomers.[6]
-
Low Abundance: this compound may be present at very low concentrations compared to other more common PC species, making its detection and quantification challenging.[7][8]
-
Sample Preparation: Inefficient extraction or the introduction of contaminants during sample preparation can lead to poor recovery and variability in the results.[9][10]
Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, though recovery of polar analytes might be a concern.[1]
-
Solid-Phase Extraction (SPE): Can effectively remove interfering phospholipids.[1][9]
-
Protein Precipitation: While common, it is often the least effective method for removing phospholipids.[1]
-
-
Chromatographic Separation:
-
Mass Spectrometry Techniques:
-
Use of a stable isotope-labeled internal standard for this compound can help compensate for matrix effects.
-
Monitoring for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184 can be used to track the elution of PCs and identify regions of potential ion suppression.[2][3][8]
-
Q3: What is the best approach to differentiate this compound from its isomers and isobars?
Distinguishing this compound from other lipids with the same mass requires a combination of advanced separation and mass spectrometry techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements that can help distinguish between species with very small mass differences.
-
Tandem Mass Spectrometry (MS/MS or MSn): Fragmentation analysis is key. For PCs, characteristic fragments can help identify the fatty acyl chains. Negative mode MS/MS of the [M-15]⁻ ion can produce fragments corresponding to the demethylated lyso-PC and the fatty acid anions, allowing for identification of the fatty acid composition.[7]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, and can resolve isomers that are indistinguishable by mass alone.[6]
-
Chromatographic Resolution: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with appropriate column chemistry (e.g., C18) and gradient elution can separate many positional isomers.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion study with a this compound standard to identify regions of ion suppression in your chromatogram. Adjust your LC gradient to move the this compound peak away from these regions.[2][3] |
| Inefficient Extraction | Evaluate your sample preparation method. Compare the recovery of a spiked this compound standard using different techniques (e.g., LLE vs. SPE). A common lipid extraction method is the Bligh and Dyer method or variations thereof.[10] |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy specifically for this compound using a pure standard. |
| Column Contamination | Accumulation of phospholipids on the analytical column can lead to poor peak shape and shifting retention times.[4] Implement a robust column washing procedure between samples. |
Issue 2: Inaccurate Quantification and High Variability
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard for this compound if available. If not, a closely related PC with a different chain length that does not occur in the sample can be used. Ensure the internal standard is added early in the sample preparation process. |
| Non-linear Response | Generate a calibration curve with a wide dynamic range to ensure your sample concentrations fall within the linear range of the assay. |
| Co-elution with Isobars | Improve chromatographic separation to resolve the this compound peak from interfering species. Employ MS/MS or HRMS to confirm the identity of the peak being quantified.[13] |
| Sample Degradation | Ensure proper storage of samples at -80°C and minimize freeze-thaw cycles. Some ceramides, for example, have shown stability under various storage conditions.[10] |
Issue 3: Difficulty Confirming the Identity of the this compound Peak
| Possible Cause | Troubleshooting Step |
| Lack of Fragmentation Data | Perform MS/MS on the peak of interest. For PCs in positive ion mode, look for the characteristic precursor ion of m/z 184.[8] In negative ion mode, fragmentation of the [M-15]⁻ adduct can reveal the fatty acid composition.[7] |
| Isomeric Interference | Use a high-resolution column and optimized LC method to attempt separation of positional isomers.[12] If available, ion mobility spectrometry can provide an additional dimension of separation.[6] |
| No Authentic Standard | Purchase a certified this compound standard to confirm the retention time and fragmentation pattern in your system.[14] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is based on the widely used methyl-tert-butyl ether (MTBE) extraction method.
-
Preparation: To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain PC).
-
Vortex: Vortex the mixture for 10 seconds.
-
MTBE Addition: Add 750 µL of cold MTBE.
-
Shaking: Shake the mixture for 6 minutes at 4°C.
-
Phase Separation: Add 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.
-
Collection: Collect the upper organic phase.
-
Drying: Evaporate the solvent using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[11]
Protocol 2: Reversed-Phase LC-MS/MS for PC Analysis
-
LC System: A UHPLC system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 150 mm x 1.0 mm) is suitable for separating PC species.[12]
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water/Isopropanol (50/30/20) with a suitable modifier (e.g., 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Isopropanol/Acetonitrile (90/10) with the same modifier.[11][15]
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. The specific gradient profile should be optimized for the separation of this compound from other lipids in the sample.
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive and/or negative mode.
-
Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). For identification, use full scan followed by data-dependent MS/MS.
-
Positive Mode Transition (MRM): Precursor of [M+H]⁺ for this compound → Product of m/z 184.
-
Negative Mode Fragmentation: Select the [M+formate]⁻ or [M+acetate]⁻ adduct for fragmentation to identify fatty acyl chains.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Analysis
| Technique | Advantages | Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts. | Low recovery for some polar analytes. | [1] |
| Solid-Phase Extraction (SPE) | Can be selective for certain lipid classes, good for removing interferences. | Can be more time-consuming and expensive. | [1][9] |
| Protein Precipitation (PPT) | Simple and fast. | Least effective at removing phospholipids, leading to significant matrix effects. | [1] |
Table 2: Key Mass Spectrometry Scan Modes for this compound Analysis
| Scan Mode | Purpose | Ion Mode | Description | Reference |
| Precursor Ion Scan | Identification of all PCs | Positive | Scans for all parent ions that produce the m/z 184 fragment. | [8] |
| Neutral Loss Scan | Identification of specific lipid classes | Positive/Negative | Scans for parent ions that lose a specific neutral fragment (e.g., 59 Da for PC in negative mode). | |
| Multiple Reaction Monitoring (MRM) | Quantification | Positive/Negative | Highly specific and sensitive detection of a predefined precursor-product ion transition. | [16] |
| MS/MS (Product Ion Scan) | Structural Confirmation | Positive/Negative | Fragments a specific precursor ion to generate a fragmentation spectrum for structural elucidation. | [7][16] |
Visualizations
Caption: A generalized workflow for the detection of this compound.
Caption: A troubleshooting decision tree for this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
Validation & Comparative
A Comparative Analysis of 22:0 PC and 18:0 PC in Membranes: A Guide for Researchers
An in-depth comparison of docosanoyl-phosphatidylcholine (22:0 PC) and stearoyl-phosphatidylcholine (18:0 PC), two saturated phosphatidylcholines that play crucial roles in the structure and function of lipid membranes. This guide provides a comparative analysis of their biophysical properties, their influence on membrane architecture, and their interactions with membrane components, supported by experimental data and detailed protocols.
The length of the acyl chains in phospholipids (B1166683) is a critical determinant of the biophysical properties of cellular membranes. This guide focuses on a comparative analysis of two common saturated phosphatidylcholines (PCs): this compound (docosanoyl-phosphatidylcholine) and 18:0 PC (stearoyl-phosphatidylcholine, also known as distearoyl-phosphatidylcholine or DSPC). Understanding the differences between these two lipids is essential for researchers in drug development, membrane biophysics, and cell biology, as the choice of lipid can significantly impact the characteristics of model membranes and liposomal drug delivery systems.
Biophysical Properties: A Head-to-Head Comparison
The four additional carbons in the acyl chains of this compound compared to 18:0 PC lead to significant differences in their physical behavior in a bilayer environment. These differences are primarily driven by the increased van der Waals interactions between the longer hydrocarbon chains of this compound.
| Property | This compound (Docosanoyl-PC) | 18:0 PC (Stearoyl-PC/DSPC) | Key Differences & Implications |
| Gel-to-Liquid Crystalline Transition Temperature (Tm) | 75 °C[1] | 55 °C[1] | The higher Tm of this compound indicates a more stable, ordered gel phase at physiological temperatures, making membranes containing it less fluid. |
| Membrane Thickness | Thicker | Thinner | The longer acyl chains of this compound result in a thicker lipid bilayer. This can influence the accommodation of transmembrane proteins. |
| Area per Lipid | Smaller (in the gel phase) | Larger (in the gel phase) | The stronger van der Waals forces in this compound lead to tighter packing and a smaller area per lipid molecule in the ordered gel state. |
| Lipid Packing | More ordered and tightly packed | Less ordered | The increased chain length enhances chain-chain self-affinity, leading to more ordered and tighter lipid packing in this compound membranes.[2] |
| Membrane Fluidity | Less fluid (higher anisotropy) | More fluid (lower anisotropy) | The higher order and packing density of this compound membranes result in lower fluidity compared to 18:0 PC membranes at the same temperature. |
Impact on Membrane Structure and Function
The distinct biophysical properties of this compound and 18:0 PC translate into different effects on the overall structure and function of membranes.
Membrane Thickness and Protein Interactions
The increased thickness of this compound bilayers can have significant implications for the incorporation and function of transmembrane proteins. Hydrophobic mismatch, the difference between the length of the hydrophobic transmembrane domain of a protein and the thickness of the lipid bilayer, can influence protein conformation, stability, and activity. Membranes composed of this compound may be better suited for proteins with longer transmembrane domains, while 18:0 PC may be more accommodating to those with shorter hydrophobic regions. Studies have shown that the optimal activity of certain membrane proteins, like the Na+/K+-ATPase, is dependent on the acyl chain length of the surrounding lipids.[3]
Lipid Rafts and Domain Formation
Lipid rafts are specialized membrane microdomains enriched in saturated lipids, sphingolipids, and cholesterol, which play important roles in cell signaling and trafficking. The longer, more saturated acyl chains of this compound give it a stronger propensity to partition into and stabilize the liquid-ordered (Lo) phase, which is characteristic of lipid rafts, compared to 18:0 PC. This suggests that this compound may be a more potent promoter of lipid raft formation and stability. While direct comparative studies are limited, the general principle is that lipids with longer saturated chains favor the formation of more stable and thicker ordered domains.
Experimental Protocols
To facilitate further research and verification of the properties discussed, detailed methodologies for key experimental techniques are provided below.
Differential Scanning Calorimetry (DSC) for Transition Temperature Determination
DSC is a powerful technique to determine the gel-to-liquid crystalline phase transition temperature (Tm) of lipids.
Protocol:
-
Liposome (B1194612) Preparation:
-
Dissolve the desired lipid (this compound or 18:0 PC) in chloroform (B151607) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the lipid (e.g., 80°C for this compound and 60°C for 18:0 PC).[4] This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Place both pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) over a range that encompasses the phase transition.
-
The Tm is identified as the peak temperature of the endothermic transition in the thermogram.[5]
-
X-ray Diffraction for Membrane Thickness and Structure
X-ray diffraction is a fundamental technique for determining the structure of lipid bilayers, including their thickness.
Protocol:
-
Sample Preparation (Oriented Multilayers):
-
Deposit a solution of the lipid in an organic solvent onto a clean, flat substrate (e.g., a silicon wafer).
-
Allow the solvent to evaporate slowly in a controlled environment to form well-ordered, stacked bilayers.
-
Hydrate the multilayer sample by exposing it to a controlled relative humidity.
-
-
X-ray Diffraction Measurement:
-
Mount the sample in an X-ray beam.
-
Collect the diffraction pattern, which will show a series of Bragg peaks for well-ordered multilayers.
-
The lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the water layer between bilayers, can be calculated from the positions of the Bragg peaks using Bragg's law (nλ = 2d sinθ).
-
By analyzing the intensities of the diffraction peaks, an electron density profile perpendicular to the membrane plane can be constructed, from which the bilayer thickness can be determined.[2][6]
-
Fluorescence Anisotropy for Membrane Fluidity
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess membrane fluidity. Higher anisotropy values correspond to a more ordered, less fluid membrane.
Protocol:
-
Liposome Preparation:
-
Prepare liposomes as described in the DSC protocol.
-
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol).
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to facilitate probe incorporation into the lipid bilayers. The final lipid-to-probe ratio should be high (e.g., 200:1 to 500:1) to avoid self-quenching.
-
Incubate the mixture in the dark at a temperature above the lipid's Tm for about 30-60 minutes.
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the labeled liposome suspension to an appropriate concentration to avoid inner filter effects.
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 350-360 nm).
-
Measure the intensity of the emitted light parallel (I_VV) and perpendicular (I_VH) to the excitation light at the emission wavelength of DPH (around 425-430 nm).[7]
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the instrument-specific correction factor.[8]
-
Conclusion
The choice between this compound and 18:0 PC in membrane research has significant consequences for the biophysical properties and behavior of the resulting model system. The longer acyl chains of this compound lead to a more ordered, thicker, and less fluid membrane compared to 18:0 PC. These differences are critical for studies involving transmembrane protein function, lipid raft dynamics, and the design of liposomal formulations with specific stability and release characteristics. By understanding these fundamental differences and utilizing the provided experimental protocols, researchers can make informed decisions in their experimental design, leading to more accurate and relevant findings in the fields of drug development and membrane biology.
References
- 1. 2.9. Differential Scanning Calorimetry (DSC) Characterization [bio-protocol.org]
- 2. An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General and specific interactions of the phospholipid bilayer with P-type ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. X-ray diffraction to determine the thickness of raft and nonraft bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Membrane fluidity expressed as the regiospecific anisotropy of fluorescence polarization. [bio-protocol.org]
Unlocking the Potential of 22:0 Phosphatidylcholine and Related Lipids as Pathological Biomarkers
For Immediate Release
A comprehensive review of recent lipidomic studies highlights the emerging role of phosphatidylcholines (PC) and other lipid species containing a 22:0 (behenic acid) acyl chain as promising biomarkers for a range of pathologies, including cancer, metabolic disorders, and neurological trauma. These findings offer researchers, scientists, and drug development professionals valuable insights into novel, minimally invasive diagnostic and prognostic tools. This guide provides an objective comparison of the performance of these 22:0-containing lipids against current standards and details the experimental methodologies for their validation.
Comparative Performance of 22:0 Acyl Chain-Containing Lipids as Biomarkers
Recent research has identified several lipid species with a 22:0 acyl chain that show significant alterations in various disease states. While investigations into a single "22:0 PC" biomarker are ongoing, the broader class of lipids containing this very-long-chain saturated fatty acid has demonstrated considerable potential.
Oncological Biomarkers
In the realm of oncology, specific lipids with a 22:0 acyl chain have been identified as potential biomarkers for breast and ovarian cancers.
-
Breast Cancer: Studies have revealed that levels of phosphatidylcholine (PC) (22:0/24:1) are elevated in the early stages of breast cancer.[1][2][3][4] While direct comparative performance data with established biomarkers like Cancer Antigen 15-3 (CA 15-3) and Human Epidermal Growth Factor Receptor 2 (HER2) are still emerging, the identification of this lipid species opens a new avenue for early detection strategies.[5]
-
Ovarian Cancer: The landscape of ovarian cancer diagnostics, traditionally reliant on Cancer Antigen 125 (CA-125), may be enhanced by the inclusion of 22:0-containing lipids. Research has shown that a ratio involving sphingomyelin (B164518) (SM) (d18:1/22:0) can effectively differentiate between benign and cancerous ovarian masses, achieving an Area Under the Curve (AUC) of 0.84.[6][7] Furthermore, combining C22 ceramide derivatives with sphingomyelin and CA-125 has been shown to improve the diagnostic AUC to 0.92.[8] For prognosis, lysophosphatidylethanolamine (LPE) (22:0/0:0) has been identified as a potential predictor of survival in patients with epithelial ovarian cancer, with a biomarker panel including LPE(22:0/0:0) yielding an AUC of 0.82 for discriminating between short-term mortality and long-term survival.[9][10][11][12] Additionally, lactosylceramide (d18:1/22:0) has been noted as a potential biomarker for ovarian cancer.[13]
| Pathology | 22:0-Containing Lipid Biomarker | Observation | Comparative Performance (AUC) | Established Biomarker(s) |
| Breast Cancer | PC (22:0/24:1) | Elevated in early-stage | Data emerging | CA 15-3, HER2 |
| Ovarian Cancer | SM (d18:1/22:0) ratio | Differentiates benign vs. malignant | 0.84[6][7] | CA-125 |
| C22 Ceramide derivatives + SM + CA-125 | Improved diagnostic accuracy | 0.92[8] | CA-125 | |
| LPE (22:0/0:0) | Prognostic for survival | 0.82 (as part of a panel)[9][11] | Clinical Staging | |
| Lactosylceramide (d18:1/22:0) | Potential diagnostic marker | - | CA-125 |
Metabolic and Neurological Biomarkers
The utility of 22:0-containing lipids extends beyond oncology, with significant findings in type 2 diabetes and traumatic brain injury.
-
Type 2 Diabetes: Ceramide (Cer) (d18:1/22:0) has been found in significantly higher abundance in patients with prediabetes and type 2 diabetes.[14][15][16][17] While a direct AUC comparison with the standard biomarker, glycated hemoglobin (HbA1c), for this specific ceramide is not yet established, the consistent observation of its elevation suggests a strong potential for its inclusion in diagnostic panels.[18][19][20]
-
Traumatic Brain Injury (TBI): In preclinical studies, hexosylceramide (HCER) (22:0) levels were observed to increase in response to repeated mild traumatic brain injuries in rats.[11][21] This finding is particularly relevant as researchers seek to identify more sensitive and specific biomarkers than the current protein-based markers, such as glial fibrillary acidic protein (GFAP) and ubiquitin carboxy-terminal hydrolase L1 (UCH-L1), which have demonstrated AUCs in the range of 0.88-0.89 for detecting intracranial injuries.[22][23][24][25][26]
| Pathology | 22:0-Containing Lipid Biomarker | Observation | Comparative Performance (AUC) | Established Biomarker(s) |
| Type 2 Diabetes | Cer (d18:1/22:0) | Significantly elevated | Data emerging | HbA1c, Fasting Glucose |
| Traumatic Brain Injury | HCER (22:0) | Increased after repeated injury | Data emerging | GFAP, UCH-L1 |
Experimental Methodologies
The identification and quantification of these lipid biomarkers have been predominantly achieved through advanced mass spectrometry-based lipidomic approaches. A typical workflow involves the following key steps:
Plasma Lipidomics Experimental Workflow
1. Sample Preparation:
-
Plasma Collection: Blood samples are typically collected in EDTA-containing tubes and centrifuged to separate the plasma.[4]
-
Internal Standards: A mixture of stable isotope-labeled lipid standards is added to the plasma to allow for accurate quantification and to account for variations in sample processing.[27]
-
Lipid Extraction: Lipids are extracted from the plasma using a solvent system, often a biphasic method like the methyl-tert-butyl ether (MTBE) protocol, to separate lipids from other plasma components.[28]
-
Solvent Evaporation and Reconstitution: The solvent containing the extracted lipids is evaporated, and the dried lipid extract is reconstituted in a solvent compatible with the analytical system.[28]
2. Analytical Technique: UPLC-QTOF-MS
-
Ultra-Performance Liquid Chromatography (UPLC): The reconstituted lipid extract is injected into a UPLC system, which separates the different lipid species based on their physicochemical properties, typically using a reversed-phase column (e.g., C18).[28][29]
-
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): The separated lipids are then introduced into a QTOF mass spectrometer. This instrument accurately measures the mass-to-charge ratio of the lipid molecules (MS1 scan) and can also fragment the molecules to obtain structural information (MS/MS or tandem MS scan), which is crucial for precise lipid identification.[4][28][29] Data is typically acquired in both positive and negative ionization modes to ensure comprehensive coverage of different lipid classes.
3. Data Analysis:
-
Specialized software is used to process the raw data, which includes peak detection, alignment, and quantification.
-
Lipid species are identified by comparing their accurate mass and fragmentation patterns to lipid databases and reference standards.
Signaling Pathways and Biological Relevance
The altered levels of these 22:0-containing lipids are not merely correlational but are indicative of underlying pathological processes. These lipids are integral components of key metabolic and signaling pathways.
Phosphatidylcholine (PC) Biosynthesis and Metabolism
Phosphatidylcholines are major components of cellular membranes and are crucial for lipoprotein assembly and secretion.[9] They are synthesized through two primary pathways: the CDP-choline pathway and the methylation of phosphatidylethanolamine (B1630911) (PE).[3][6][9][15][30] Dysregulation in these pathways can impact membrane integrity, lipid transport, and cell signaling, which are often altered in cancer.
Sphingomyelin and Ceramide Metabolism
Sphingomyelin is a key component of cell membranes and is involved in signal transduction. It can be hydrolyzed by sphingomyelinase to produce ceramide, a bioactive lipid implicated in various cellular processes, including apoptosis and insulin (B600854) resistance.[1][2][10][14][31] The observed changes in SM(d18:1/22:0) and Cer(d18:1/22:0) in ovarian cancer and diabetes, respectively, point towards a dysregulation of this critical pathway.
Lysophosphatidylethanolamine (LPE) Signaling
LPE is a signaling molecule derived from the hydrolysis of phosphatidylethanolamine.[32] It has been shown to be involved in various cellular processes, including the modulation of immune responses and calcium signaling, which can be relevant in the context of cancer progression and prognosis.[7][13][33][34]
References
- 1. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic and New Markers in Diagnostics and Classification of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Role of Metabolomics in Ovarian Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ewhde.com [ewhde.com]
- 10. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 11. Metabolic profiling and novel plasma biomarkers for predicting survival in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. Integrated lipids biomarker of the prediabetes and type 2 diabetes mellitus Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Integrated lipids biomarker of the prediabetes and type 2 diabetes mellitus Chinese patients [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Lipidomic Analysis to Assess the Correlation between Ceramides, Stress Hyperglycemia, and HbA1c in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. GFAP/UCH-L1 as a Biomarker for Rapid Assessment of Mild TBI in Emergency Departments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diagnostic accuracy of GFAP and UCH-L1 for intracranial hemorrhage in blunt head trauma: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serum GFAP, UCH-L1 predict clinically important traumatic brain injury in children | springermedicine.com [springermedicine.com]
- 25. EBM Review Series: Diagnostic Performance of GFAP, UCH-L1, and MAP-2 Within 30 and 60 Minutes of Traumatic Brain Injury — VACEP | Virginia College of Emergency Physicians [vacep.org]
- 26. Age-Adjusted Cut-Off Values for Glial Fibrillary Acidic Protein and Ubiquitin Carboxy-Terminal Hydrolase L1 Improve the Diagnostic Accuracy of the Abbott Mild Traumatic Brain Injury Assay | MDPI [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. lcms.cz [lcms.cz]
- 29. UPLC-MS/MS procedures of lipidomics for plasma [protocols.io]
- 30. Phosphatidylcholine biosynthesis and function in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 33. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Lyso-phosphatidylethanolamine triggers immunity against necrotrophs by promoting JA-signaling and ROS-homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of 22:0 PC Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid species is paramount. Docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain phosphatidylcholine, is increasingly recognized for its role in cellular processes and its potential as a biomarker. This guide provides a comparative overview of three primary methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, and fluorescence-based enzymatic assays. We will delve into their experimental protocols, present a quantitative comparison, and explore the known biological context of this compound.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of each method.
| Feature | LC-MS/MS | ³¹P-NMR | Fluorescence-Based Enzymatic Assay |
| Specificity | High (can distinguish molecular species) | Moderate (distinguishes phospholipid classes) | Moderate (specific for the choline (B1196258) head group) |
| Sensitivity | Very High (fmol to pmol range)[1] | Low (µmol to mmol range)[2][3] | High (pmol to nmol range) |
| Limit of Detection (LOD) | As low as 3.5 fmol for some PCs[4] | ~0.2-0.5 mM[2] | ~0.5 mg/dL for total PC[5] |
| Linearity Range | Wide, dependent on the specific analyte and instrument | Good, but over a narrower concentration range | Quadratic at low concentrations, linear at higher concentrations[6] |
| Precision (%RSD) | 1.6% to 13% for phospholipids[7] | <5%[2] | ≤3.2% for total PC |
| Accuracy (% Recovery) | 90% to 115% for phospholipids[7] | 92% to 108%[8][9] | 99.8% to 101.4% for total PC |
| Throughput | High | Low to Moderate | High |
| Sample Requirement | Low | High | Low |
| Cost | High | High | Low |
Experimental Workflows and Protocols
A generalized experimental workflow for the cross-validation of these quantification methods is depicted below. This involves sample preparation, including lipid extraction, followed by analysis using the three distinct techniques.
Detailed Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of individual molecular species of phosphatidylcholines, including this compound.
-
Lipid Extraction: Lipids are typically extracted from biological samples using the Folch or Bligh-Dyer method, which involves a chloroform/methanol/water solvent system[7].
-
Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate different lipid classes and molecular species. For very-long-chain PCs, a C18 or C30 reversed-phase column is often employed[1].
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source. For PCs, positive ion mode is often used, monitoring for the characteristic precursor ion of m/z 184, which corresponds to the phosphocholine (B91661) headgroup[10]. Quantification is achieved using multiple reaction monitoring (MRM) with the inclusion of an appropriate internal standard, such as a deuterated or odd-chain PC.
2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)
³¹P-NMR is a powerful technique for the quantification of different phospholipid classes without the need for extensive separation. It provides information on the relative and absolute amounts of each class based on the unique chemical shift of the phosphorus nucleus in their headgroups.
-
Sample Preparation: The extracted lipid sample is dissolved in a suitable solvent system, often containing a detergent like cholate (B1235396) to form micelles and improve spectral resolution[8][9]. An internal standard containing phosphorus, such as triphenylphosphate, is added for absolute quantification.
-
NMR Data Acquisition: ³¹P-NMR spectra are acquired on a high-field NMR spectrometer. Key parameters to optimize include the pulse sequence, relaxation delay, and number of scans to ensure accurate quantification.
-
Data Analysis: The concentration of each phospholipid class is determined by integrating the area of its corresponding peak in the spectrum and comparing it to the integral of the internal standard.
3. Fluorescence-Based Enzymatic Assay
This method provides a high-throughput and cost-effective way to quantify total phosphatidylcholine. While not specific for the 22:0 acyl chain, it is useful for determining the total PC content.
-
Principle: The assay relies on a series of enzymatic reactions. Phospholipase D (PLD) hydrolyzes PC to choline and phosphatidic acid. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal[11].
-
Assay Procedure:
-
The extracted lipid sample is incubated with the enzyme mixture.
-
After a defined incubation period, the fluorescence is measured using a microplate reader.
-
The concentration of PC is determined by comparing the fluorescence of the sample to a standard curve generated with a known concentration of a PC standard[6][12].
-
Biological Significance of this compound
Very-long-chain fatty acids (VLCFAs), including behenic acid (22:0), are crucial components of cellular lipids. They are synthesized through a series of elongation steps catalyzed by ELOVL fatty acid elongases[13]. These VLCFAs are then incorporated into various lipid classes, including phosphatidylcholines.
While the specific signaling roles of this compound are not as well-defined as those of PCs containing polyunsaturated fatty acids, VLCFA-containing lipids are known to be important for the structure and function of cellular membranes, particularly in the nervous system and retina[13]. Lysophosphatidylcholines, including LysoPC(22:0), have been implicated in lipid signaling through G protein-coupled receptors, influencing processes like insulin (B600854) secretion.
The biosynthesis of phosphatidylcholines occurs through two main pathways: the Kennedy pathway (CDP-choline pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. These pathways are crucial for maintaining membrane homeostasis and are involved in various cellular processes.
Conclusion
The quantification of this compound can be approached through several analytical techniques, each with its own strengths and limitations. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for detailed molecular species analysis. ³¹P-NMR provides a robust and accurate quantification of total phospholipid classes and is invaluable for cross-validation, despite its lower sensitivity. Fluorescence-based enzymatic assays offer a high-throughput and cost-effective solution for total PC quantification. The selection of the most appropriate method will be dictated by the specific research question, available instrumentation, and the desired level of detail. As our understanding of the biological roles of very-long-chain lipids like this compound continues to grow, the application of these validated quantification methods will be crucial for advancing research in drug development and life sciences.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 5. Phosphatidylcholine Assay [cellbiolabs.com]
- 6. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very Long Chain Polyunsaturated Fatty Acids Accumulated in Triacylglycerol Are Channeled From Phosphatidylcholine in Thraustochytrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Saturated (22:0) versus Unsaturated Phosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 22:0 phosphatidylcholine (PC), a very-long-chain saturated phospholipid, against various unsaturated PCs. The information presented herein is curated from experimental data to assist researchers in understanding the differential impacts of these lipids on cell membrane properties and key signaling pathways.
Executive Summary
The acyl chain composition of phosphatidylcholines (PCs) is a critical determinant of their biological function. Saturated PCs, such as 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), are characterized by straight, fully saturated fatty acid chains. This structure allows for tight packing within the cell membrane, leading to a more ordered and rigid membrane state. In contrast, unsaturated PCs possess one or more double bonds in their acyl chains, introducing "kinks" that disrupt tight packing and increase membrane fluidity. These fundamental structural differences translate into distinct biological effects, influencing membrane protein function, cellular signaling, and ultimately, cell fate.
Impact on Membrane Properties
The degree of saturation of PC acyl chains directly modulates the biophysical properties of the cell membrane.
| Property | This compound (Saturated) | Unsaturated PCs (e.g., POPC, DOPC, DHA-PC) |
| Membrane Fluidity | Decreased (more ordered, gel-like phase) | Increased (more disordered, liquid-crystalline phase) |
| Membrane Thickness | Increased | Generally decreased with increased unsaturation |
| Lipid Packing | Tightly packed | Loosely packed |
| Interaction with Cholesterol | Promotes formation of highly ordered domains | Less favorable interaction, maintains fluidity |
Table 1: Comparison of the effects of this compound and unsaturated PCs on key membrane properties.
Influence on Cellular Signaling Pathways
The altered membrane environment created by different PC species can significantly impact the activity of membrane-associated proteins and signaling cascades.
Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) is a family of signaling enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of PKC is highly dependent on the lipid environment.
Unsaturated PCs are generally more effective at supporting PKC activation than their saturated counterparts. The increased membrane fluidity and altered lipid packing in the presence of unsaturated PCs are thought to facilitate the conformational changes required for PKC activation. In contrast, the rigid membrane environment induced by saturated PCs like this compound may hinder this process.
Effects on Cell Viability: Proliferation and Apoptosis
The choice between cell survival and programmed cell death (apoptosis) can be influenced by the lipid composition of cellular membranes.
Cytotoxic Effects of Unsaturated PCs
Certain unsaturated PCs, particularly those containing very-long-chain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), have demonstrated cytotoxic effects, especially in cancer cell lines. This is attributed to increased oxidative stress and membrane damage. In contrast, saturated PCs like this compound are generally less cytotoxic and can be components of stable liposomal drug delivery systems.[1]
| Cell Line | PC Species | IC50 (µM) | Reference |
| 95D (Human Lung Carcinoma) | EPA-PC | 15.97 (at 48h) | [2] |
| MDA-MB-231 (Human Breast Cancer) | LPC-DHA | 23.7 | [3] |
| MDA-MB-231 (Human Breast Cancer) | PC-DHA | 67 | [3] |
Table 2: Comparative IC50 values of various unsaturated PCs on cancer cell lines. Data for this compound is not available in a directly comparable format, but it is generally considered non-cytotoxic at similar concentrations.
Apoptosis Induction Pathway
The induction of apoptosis by unsaturated PCs often involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Experimental Protocols
Preparation of Liposomes for Cell Culture Treatment
This protocol describes the preparation of small unilamellar vesicles (SUVs) by the thin-film hydration and extrusion method.[4][5][6]
Materials:
-
This compound and desired unsaturated PC(s)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Dissolve the desired PC species in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with PBS or serum-free cell culture medium by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid with the highest melting point.
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.
-
Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's phase transition temperature. Repeat the extrusion 10-20 times to obtain a homogenous population of SUVs.
-
Sterilize the liposome (B1194612) suspension by filtration through a 0.22 µm filter.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of different PC formulations on cultured cells.[7]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plates
-
Complete cell culture medium
-
PC liposome preparations (this compound and unsaturated PCs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PC liposome formulations in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of PC liposomes. Include a vehicle control (liposomes without PC) and an untreated control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cells treated with PC liposomes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of PC liposomes for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
The saturation level of phosphatidylcholine acyl chains is a fundamental determinant of their biological impact. The rigidifying effect of saturated PCs like this compound contrasts sharply with the fluidizing nature of unsaturated PCs. This distinction has profound implications for membrane-dependent cellular processes, including signal transduction and cell survival. While highly unsaturated PCs can exhibit pro-apoptotic and cytotoxic effects, particularly in cancer cells, saturated PCs are generally more stable and less disruptive to membrane integrity. The choice of PC species in experimental systems and for therapeutic applications should, therefore, be carefully considered based on the desired biological outcome. Further research is warranted to elucidate the precise mechanisms through which different PC molecular species modulate specific signaling pathways and cellular responses.
References
- 1. Correlation between protein kinase C alpha activity and membrane phase behavior. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Study on the effects of the different polar group of EPA-enriched phospholipids on the proliferation and apoptosis in 95D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro—Comparative Effects with Other Lipids Containing DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 6. ableweb.org [ableweb.org]
- 7. Frontiers | Lipidomics-based association study reveals genomic signatures of anti-cancer qualities of pigmented rice sprouts [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 22:0 PC and Other Long-Chain Phosphatidylcholine Analytical Standards
For researchers, scientists, and drug development professionals utilizing long-chain phosphatidylcholines (PCs), the selection of a high-quality analytical standard is paramount for accurate quantification and reliable experimental outcomes. This guide provides a head-to-head comparison of 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) with other common saturated long-chain PC analytical standards, focusing on key performance metrics such as purity, stability, and solubility.
Alternatives to this compound
Several saturated long-chain phosphatidylcholines are viable alternatives to this compound, primarily differing by the length of their sn-1 and sn-2 acyl chains. Commonly used alternatives include:
-
18:0 PC (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine
-
20:0 PC: 1,2-diarachidoyl-sn-glycero-3-phosphocholine
-
24:0 PC: 1,2-dilignoceroyl-sn-glycero-3-phosphocholine
These alternatives are often used in lipidomics research and in the formulation of lipid-based drug delivery systems.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics of this compound and its alternatives. Data is compiled from publicly available information from major suppliers and relevant scientific literature. It is important to note that lot-to-lot variability can occur, and for critical applications, in-house verification is recommended.
Table 1: Purity and Physical Properties of Long-Chain PC Analytical Standards
| Parameter | 18:0 PC (DSPC) | 20:0 PC | This compound | 24:0 PC |
| Purity (Typical) | >99% (TLC/HPLC) | >99% (TLC/HPLC) | >99% (TLC/HPLC) | >99% (TLC/HPLC) |
| Molecular Weight | 790.15 g/mol | 846.26 g/mol | 902.37 g/mol | 958.48 g/mol |
| Physical Form | Powder | Powder | Powder | Powder |
| Storage Temperature | -20°C | -20°C | -20°C | -20°C |
Table 2: Stability and Solubility of Long-Chain PC Analytical Standards
| Parameter | 18:0 PC (DSPC) | 20:0 PC | This compound | 24:0 PC |
| Long-Term Stability | ≥ 1 year at -20°C | ≥ 1 year at -20°C | ≥ 1 year at -20°C | ≥ 1 year at -20°C |
| Solubility in Chloroform (B151607) | Soluble | Soluble | Soluble | Sparingly Soluble |
| Solubility in Methanol | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |
| Solubility in Chloroform:Methanol (2:1, v/v) | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
To provide a framework for in-house comparison and validation of these analytical standards, detailed methodologies for key experiments are outlined below.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantitative analysis of phospholipids (B1166683) without the need for chromophores.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Normal Phase Silica Column (e.g., 4.6 x 150 mm, 3 µm)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each PC standard (18:0, 20:0, 22:0, 24:0 PC) in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all four PCs at a concentration of 0.25 mg/mL each.
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane:Isopropanol (60:40, v/v)
-
Mobile Phase B: Hexane:Isopropanol:Water:Ammonium Hydroxide (55:35:9.5:0.5, v/v/v/v)
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20.1-25 min: Return to 100% A and re-equilibrate
-
-
-
CAD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporation Temperature: 35°C
-
Gas Flow: 1.2 L/min
-
-
Data Analysis: Integrate the peak area for each PC standard. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.
Protocol 2: Stability Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive detection of degradation products over time.[3]
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation for Stability Study: Prepare solutions of each PC standard in chloroform at a concentration of 1 mg/mL in amber glass vials. Aliquot samples for analysis at time points 0, 1, 3, 6, and 12 months. Store the vials at the recommended -20°C. For accelerated stability, store a separate set of vials at 4°C.
-
Sample Analysis: At each time point, evaporate the solvent from an aliquot under a stream of nitrogen. Reconstitute the lipid film in acetonitrile:isopropanol (1:1, v/v) to a final concentration of 10 µg/mL.
-
LC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion Scan: Scan for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each PC and potential degradation products (e.g., lyso-PCs).
-
-
Data Analysis: Quantify the peak area of the parent PC at each time point. Stability is expressed as the percentage of the initial concentration remaining. Identify and quantify any significant degradation products.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the analysis and function of phosphatidylcholines.
References
- 1. hplc.eu [hplc.eu]
- 2. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. | Sigma-Aldrich [sigmaaldrich.com]
Differential Expression of Docosanoyl-Phosphatidylcholine (22:0 PC) in Healthy Versus Diseased States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docosanoyl-phosphatidylcholine (22:0 PC), a species of phosphatidylcholine containing behenic acid, a saturated very-long-chain fatty acid, is emerging as a significant lipid molecule in various pathophysiological processes. Alterations in the levels of this compound have been observed in a range of diseases, including cancer, metabolic disorders, and neurological conditions, when compared to healthy individuals. This guide provides a comparative overview of the differential expression of this compound, supported by experimental data and methodologies, to aid researchers in understanding its potential as a biomarker and therapeutic target.
Quantitative Data Summary
The following table summarizes the observed changes in the levels of phosphatidylcholines containing a 22:0 fatty acyl chain in various disease states compared to healthy controls. It is important to note that the specific PC species (e.g., PC(22:0/16:0) vs. PC(22:0/18:1)) can vary between studies, and the direction of change may be tissue- or biofluid-dependent.
| Disease State | Tissue/Biofluid | Direction of Change in Diseased State | Fold Change/Statistical Significance | Reference(s) |
| Cancer | ||||
| Ovarian Cancer | Serum | Decreased (for Cer(d18:0/22:0)) | Not specified | [1] |
| Retinoblastoma | Cell Lines | Downregulated (for LysoPC(22:0/0:0)) | Log2 fold change: -5.52 | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tumor Tissue | Higher (for Ceramide 22:0) | Statistically significant | [3] |
| Endometrial Cancer (EEC) | Tumor Tissue | Higher (for Ceramide 22:0 and SM 22:0) | Statistically significant | [3] |
| Metabolic Disorders | ||||
| Metabolic Syndrome | Plasma | Inversely associated with risk | Odds Ratio < 1 | [4] |
| Type 2 Diabetes Mellitus | Adipose Tissue & Plasma | Elevated (for Cer(22:0) and SM(22:0)) | Statistically significant | [2] |
| Neurological Disorders | ||||
| Parkinson's Disease | Mouse Brain | Accumulation (of LPE(22:0)) in males | Statistically significant | [3] |
Note: "Cer" refers to Ceramide and "SM" to Sphingomyelin, which are related lipid species often analyzed alongside phosphatidylcholines. "LysoPC" is a lysophosphatidylcholine. The data presented here reflects the findings from the cited studies and may not be exhaustive.
Experimental Protocols
The analysis of this compound and other very-long-chain fatty acid-containing phospholipids (B1166683) typically involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental workflow based on common practices in lipidomics.
Experimental Workflow: Lipid Extraction and LC-MS/MS Analysis
Caption: Generalized workflow for the analysis of this compound from biological samples.
Detailed Methodological Steps:
-
Sample Collection and Storage: Biological samples (e.g., plasma, serum, tissue) should be collected and immediately frozen at -80°C to prevent lipid degradation.
-
Lipid Extraction: A common method for lipid extraction is the Bligh and Dyer method or a methyl-tert-butyl ether (MTBE) based extraction.
-
Bligh and Dyer Method (general principle):
-
Homogenize the sample in a chloroform/methanol/water mixture.
-
After vortexing and centrifugation, two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
The lower organic phase is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.[5]
-
-
Internal Standards: A mixture of deuterated or odd-chain lipid standards, including a PC standard, is added at the beginning of the extraction process for accurate quantification.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is commonly used for separating different lipid species.
-
Mobile Phases: A gradient of two mobile phases is typically used for elution. For example, mobile phase A could be water with a small percentage of acetonitrile (B52724) and a buffer like ammonium (B1175870) formate, while mobile phase B could be a mixture of isopropanol (B130326) and acetonitrile with the same buffer.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing lipid molecules.
-
Detection Mode: Phosphatidylcholines are often detected in positive ion mode, looking for the characteristic precursor ion of the phosphocholine (B91661) headgroup (m/z 184).
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting product ions are used for identification and quantification of the specific fatty acyl chains.
-
Signaling Pathways and Biological Relevance
The precise signaling pathways directly involving this compound are still under active investigation. However, the enzymes responsible for the synthesis of very-long-chain fatty acids (VLCFAs) like behenic acid (22:0) and their incorporation into phospholipids provide insights into their biological roles.
Synthesis of this compound
The synthesis of the 22:0 fatty acyl chain is dependent on a family of enzymes called fatty acid elongases (ELOVLs). Specifically, ELOVL3 has been implicated in the elongation of saturated fatty acids in the C16-C24 range.[6] Once synthesized, behenic acid is activated to behenoyl-CoA by acyl-CoA synthetases (ACSLs). This activated fatty acid can then be incorporated into the phosphatidylcholine backbone through the Lands cycle (remodeling pathway) or potentially during de novo PC synthesis.
Caption: Simplified pathway for the synthesis and incorporation of 22:0 into PC.
The differential expression of this compound in various diseases suggests its involvement in fundamental cellular processes. As a component of cell membranes, alterations in this compound can affect membrane fluidity, lipid raft formation, and the function of membrane-bound proteins. Furthermore, as a very-long-chain saturated fatty acid-containing lipid, it may have specific roles in lipid signaling and cellular stress responses. The accumulation or depletion of this compound could, therefore, be a consequence of the disease process or a contributing factor to its progression.
Further research is warranted to elucidate the specific roles of this compound in different pathological contexts and to validate its potential as a diagnostic or prognostic biomarker and as a target for therapeutic intervention.
References
- 1. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 2. Altered liver lipidome markedly overlaps with human plasma lipids at diabetes risk and reveals adipose-liver interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic Profiling Reveals Biological Differences between Tumors of Self-Identified African Americans and Non-Hispanic Whites with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
Comparative Analysis of 22:0 Phosphatidylcholine's Role in Cellular Signaling
A detailed guide for researchers, scientists, and drug development professionals on the validation of docosanoyl-phosphatidylcholine (22:0 PC) in specific signaling pathways, with a comparative assessment against other phosphatidylcholine species.
This guide provides an objective comparison of the functional roles of 22:0 phosphatidylcholine (PC), a very-long-chain saturated phospholipid, in key cellular signaling pathways, particularly apoptosis and inflammatory responses. The performance of this compound is contrasted with other common saturated phosphatidylcholines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Introduction
Phosphatidylcholines (PCs) are fundamental components of cellular membranes and serve as precursors for various signaling molecules. The fatty acid composition of PCs can significantly influence their biophysical properties and their participation in signaling cascades. Very-long-chain fatty acids (VLCFAs), such as docosanoic acid (22:0), are increasingly recognized for their roles in cellular homeostasis and disease. This guide focuses on the specific signaling functions of this compound, providing a comparative framework for its validation.
Comparative Efficacy in Apoptosis Induction
While direct comparative studies on the apoptotic potential of this compound versus other saturated PCs are limited, existing research on general phosphatidylcholine mixtures and related lipids provides a basis for targeted investigation. It has been demonstrated that a polyenylphosphatidylcholine (PPC) mixture can induce apoptosis in adipocytes. This process is mediated, in part, through the upregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which subsequently activate caspase-3, a key executioner of apoptosis.
Table 1: Comparative Induction of Caspase-3 Activity by Different Phosphatidylcholines (Hypothetical Data for Illustrative Purposes)
| Phosphatidylcholine Species | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| This compound | 50 | 2.5 |
| 100 | 4.2 | |
| 16:0 PC (Palmitoyl) | 50 | 1.8 |
| 100 | 3.1 | |
| 18:0 PC (Stearoyl) | 50 | 2.1 |
| 100 | 3.5 | |
| Vehicle Control | - | 1.0 |
This table presents hypothetical data to illustrate the expected outcomes of a comparative study. Actual results may vary.
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines a method to quantitatively compare the ability of different phosphatidylcholine species to induce apoptosis by measuring the activity of caspase-3.
1. Cell Culture and Treatment:
- Seed target cells (e.g., 3T3-L1 adipocytes) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Prepare stock solutions of this compound, 16:0 PC, and 18:0 PC in an appropriate solvent (e.g., ethanol).
- Treat cells with varying concentrations of each PC species or vehicle control for 24 hours.
2. Cell Lysis:
- After treatment, centrifuge the plates and remove the supernatant.
- Wash the cells with ice-cold PBS.
- Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
3. Caspase-3 Activity Measurement:
- Centrifuge the plate to pellet cell debris.
- Transfer 20 µL of the supernatant to a new 96-well plate.
- Add 80 µL of caspase-3 substrate solution (containing a fluorogenic or chromogenic substrate for caspase-3) to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Calculate the fold change in caspase-3 activity for each treatment group relative to the vehicle control.
Role in Inflammatory Signaling
Saturated fatty acids, including very-long-chain fatty acids, have been implicated in modulating inflammatory responses. Specifically, VLCFAs can prime macrophages for a pro-inflammatory response, which often involves the production of cytokines like TNF-α. While research has focused more on free fatty acids, the incorporation of these fatty acids into phospholipids (B1166683) such as PC can influence membrane properties and receptor signaling.
Table 2: Comparative Effect of Phosphatidylcholines on TNF-α Secretion (Hypothetical Data for Illustrative Purposes)
| Phosphatidylcholine Species | Concentration (µM) | TNF-α Secretion (pg/mL) |
| This compound | 50 | 850 |
| 100 | 1500 | |
| 16:0 PC (Palmitoyl) | 50 | 600 |
| 100 | 1100 | |
| 18:0 PC (Stearoyl) | 50 | 720 |
| 100 | 1350 | |
| Vehicle Control | - | 200 |
This table presents hypothetical data to illustrate the expected outcomes of a comparative study. Actual results may vary.
Experimental Protocol: TNF-α Secretion Assay (ELISA)
This protocol describes a method to compare the effects of different PC species on the secretion of the pro-inflammatory cytokine TNF-α from immune cells.
1. Cell Culture and Treatment:
- Culture macrophages (e.g., RAW 264.7) in 24-well plates.
- Treat the cells with different concentrations of this compound, 16:0 PC, and 18:0 PC for a specified time (e.g., 6-24 hours).
2. Collection of Supernatant:
- After the incubation period, collect the cell culture supernatant from each well.
- Centrifuge the supernatant to remove any detached cells or debris.
3. ELISA for TNF-α:
- Perform a standard sandwich ELISA for TNF-α according to the manufacturer's instructions.
- Briefly, coat a 96-well plate with a capture antibody for TNF-α.
- Add the collected supernatants and a series of TNF-α standards to the wells.
- After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
- Add the substrate and stop the reaction.
4. Data Analysis:
- Measure the absorbance at the appropriate wavelength.
- Generate a standard curve from the TNF-α standards and calculate the concentration of TNF-α in each sample.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the discussed signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.
A Researcher's Guide to Effective 22:0 PC Extraction: A Method Comparison
This guide provides an objective comparison of the most common lipid extraction methods, presenting quantitative data on their efficiency for phosphatidylcholine recovery. This information can guide researchers in selecting the most appropriate method or commercial kit for their specific research needs.
Key Performance Metrics in Lipid Extraction
The efficacy of a lipid extraction method is typically evaluated based on the following metrics:
-
Yield/Recovery: The amount of the target lipid extracted from the sample, often expressed as a percentage of the total amount present.
-
Purity: The degree to which the extracted lipid is free from other contaminating molecules, such as proteins, carbohydrates, and other lipid classes.
-
Reproducibility: The consistency of the extraction results across multiple samples and experiments.
Comparison of Phosphatidylcholine (PC) Extraction Efficiencies
The following table summarizes the recovery rates of phosphatidylcholines using different extraction methodologies, as reported in various scientific studies. While not specific to 22:0 PC, these data provide a strong indication of the expected performance for this lipid species.
| Extraction Method | Sample Matrix | PC Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Folch | Human LDL | High Yield | Gold standard, highly efficient for a broad range of lipids.[1] | Time-consuming, uses hazardous chlorinated solvents.[1][2] |
| Bligh & Dyer | Human Plasma | ~90% or more | "Gold standard", robust and well-characterized.[2][3] | Uses hazardous chlorinated solvents, less efficient for high-fat samples.[2][4] |
| Matyash (MTBE-based) | Human Plasma | Similar to Bligh & Dyer | Safer (chloroform-free), upper organic phase for easier collection.[2] | MTBE is highly volatile, which can affect reproducibility.[1] |
| Methanol (B129727) (One-Phase) | Human Plasma | Variable (can be low) | Simple and fast. | Inefficient for nonpolar lipids, PC recovery can be incomplete.[3][5] |
| Isopropanol (One-Phase) | Human Plasma | Good | Safer solvent, good recovery for phospholipids (B1166683).[3] | Less efficient for nonpolar lipids compared to biphasic methods. |
| Butanol/Methanol (BuMe) | Human Plasma | Good | Good recovery for phospholipids.[3] | |
| Chloroform-Methanol with SPE | Plasma | 74.2% (± 7.5%) | Allows for fractionation of lipid classes.[6][7] | Multi-step process, potentially lower recovery than direct extraction.[6][7] |
| Hexanes/Isopropanol (One-Step) | Cultured Cells | Comparable to Radin's method | Fast (30 minutes), specifically isolates PC.[8] | May not be suitable for all sample types. |
Experimental Workflows and Method Selection
The choice of an extraction method depends on the specific research question, the sample type, and the available instrumentation. The following diagrams illustrate a general experimental workflow for lipid analysis and a decision-making process for selecting an appropriate extraction method.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table. These protocols form the basis of many commercially available lipid extraction kits.
Folch Method
The Folch method is a widely used technique for extracting lipids from a variety of biological samples.[1]
-
Materials:
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., tissue homogenate, plasma)
-
Procedure:
-
To the sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the mixture to ensure thorough mixing.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex the mixture and centrifuge to separate the phases.
-
The lower phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Bligh & Dyer Method
The Bligh & Dyer method is a modification of the Folch method, particularly suitable for samples with high water content.[4][9]
-
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Sample
-
-
Procedure:
-
To 1 volume of sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously to create a single-phase system.
-
Add 1.25 volumes of chloroform and vortex again.
-
Add 1.25 volumes of distilled water and vortex to induce phase separation.
-
Centrifuge the mixture to complete the phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Matyash (MTBE) Method
This method offers a safer alternative to the chloroform-based methods.[2]
-
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Sample
-
-
Procedure:
-
To the sample, add methanol to a final concentration that creates a single-phase system with the subsequent addition of MTBE.
-
Add MTBE to the mixture.
-
Vortex the sample to ensure complete extraction.
-
Induce phase separation by adding water.
-
Centrifuge the sample.
-
The upper MTBE phase, containing the lipids, is collected. This is a key advantage as it minimizes the risk of collecting precipitated proteins from the interphase.
-
Conclusion
The optimal method for extracting this compound depends on a balance of factors including the required recovery rate, the sample matrix, safety considerations, and throughput needs. For broad lipidomic studies requiring the highest possible recovery, the traditional Folch and Bligh & Dyer methods remain the gold standards, albeit with safety drawbacks.[1][4] The Matyash method provides a comparable and safer alternative, making it an excellent choice for many laboratories.[2] For high-throughput applications or when specifically targeting phosphatidylcholines, one-phase or specialized methods may be more suitable.
Researchers should consider validating their chosen method for their specific sample type and this compound concentration range to ensure accurate and reproducible results. Commercial kits based on these methodologies can offer convenience and standardization, but an understanding of the underlying principles is crucial for troubleshooting and data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vliz.be [vliz.be]
- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. avantiresearch.com [avantiresearch.com]
Safety Operating Guide
Proper Disposal Procedures for 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine)
This document provides essential safety and logistical information for the proper handling and disposal of 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with standard environmental regulations.
Immediate Safety and Handling Precautions
When handling this compound, especially in its powdered form, it is crucial to minimize dust generation and accumulation.[1] For solutions of this compound, particularly in chlorinated solvents like chloroform, additional precautions are necessary due to the solvent's toxicity.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses or chemical goggles.[2][3][4]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[2][4] For solutions in volatile toxic solvents, always handle within a certified chemical fume hood.
Handling Procedures:
-
Use in a well-ventilated area, preferably a chemical fume hood.[2]
-
Wash hands thoroughly with soap and water after handling.[2][3]
-
Keep containers securely sealed when not in use.[2]
Chemical and Physical Properties
The disposal procedure may vary based on the physical form of the this compound. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Chemical Name | 1,2-dibehenoyl-sn-glycero-3-phosphocholine | [5] |
| Synonyms | PC(22:0/22:0), DBPC | [5][6] |
| CAS Number | 37070-48-7 | [5] |
| Molecular Formula | C₅₂H₁₀₄NO₈P | [5] |
| Molecular Weight | 902.36 g/mol | |
| Form | Solid Powder | |
| Purity | >99% | [5] |
| Storage Temperature | -20°C | [5] |
| Storage Class (Solid) | 11 - Combustible Solids | |
| Storage Class (in Chloroform) | 6.1D - Non-combustible, acute toxic materials |
Disposal Protocol: Step-by-Step Guidance
Disposal of this compound and its containers must be handled in accordance with all local, state, and federal regulations.[2] The primary method of disposal is through a licensed professional waste disposal service.[3][7] Do not dispose of this chemical into drains or sewer systems.[2][8]
Step 1: Waste Identification and Segregation
-
Identify the Waste Form: Determine if the waste is solid this compound powder, a solution of this compound in a solvent (e.g., chloroform), or contaminated labware (e.g., pipette tips, vials).
-
Segregate Waste Streams:
-
Solid Waste: Keep pure this compound powder separate from other chemical waste.
-
Solutions: If dissolved in a hazardous solvent like chloroform, the entire solution is considered hazardous waste and must be segregated accordingly. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste guidelines.
-
Contaminated Labware: Place all contaminated items into a designated, clearly labeled hazardous waste container.
-
Step 2: Preparing Solid this compound Waste for Disposal
-
Container Selection: Use a clean, dry, and sealable container that is compatible with the chemical. The original container is often a suitable choice.[9]
-
Packaging:
-
Labeling:
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup.[9]
Step 3: Preparing this compound Solutions for Disposal
Solutions of this compound are often in organic solvents, which dictates the disposal protocol.
-
Container Selection: Use a compatible, leak-proof container designed for liquid waste. Glass is preferable for organic solvents to prevent leaching from plastic containers.[9][11]
-
Packaging:
-
Labeling:
-
Affix a hazardous waste label.
-
List all constituents by their full chemical names and estimate the percentage of each (e.g., "Chloroform (~99%)", "1,2-dibehenoyl-sn-glycero-3-phosphocholine (~1%)").[9]
-
-
Storage: Store the container in a designated satellite accumulation area, ensuring secondary containment is used to prevent spills.
Step 4: Final Disposal Logistics
-
Contact Waste Management: Arrange for a pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a contracted licensed disposal company.[3][7]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. tersusenv.com [tersusenv.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. isotope.com [isotope.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. isotope.com [isotope.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. nyu.edu [nyu.edu]
- 11. avantiresearch.com [avantiresearch.com]
Essential Safety and Operational Guide for Handling 22:0 Phosphatidylcholine (PC)
This guide provides crucial safety and logistical information for laboratory professionals engaged in research and drug development who handle 22:0 PC (1,2-didocosanoyl-sn-glycero-3-phosphocholine). Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Nitrile gloves. Inspect for tears or holes before use. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. Eye Protection: Chemical safety goggles. A face shield is recommended for significant splash hazards.[1] Respiratory Protection: Work in a chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron.[1] |
| Conducting Reactions and Analysis | Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles. Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood. |
Operational Plan: Handling and Disposal of this compound
1. Pre-Handling Procedures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE Inspection: Assemble and inspect all necessary PPE as outlined in the table above.
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure a chemical fume hood is available and functioning correctly. Prepare a designated waste container for this compound waste.
2. Handling the Chemical:
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use a spatula or other appropriate tools for transferring the solid material.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
3. Post-Handling Procedures:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
4. Disposal Plan:
-
Dispose of all this compound waste, including empty containers and contaminated disposables, in the designated hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
